Product packaging for 4-Amino-3-methoxyphenol(Cat. No.:CAS No. 61638-01-5)

4-Amino-3-methoxyphenol

Cat. No.: B112844
CAS No.: 61638-01-5
M. Wt: 139.15 g/mol
InChI Key: SXJQUUPSLJTKKT-UHFFFAOYSA-N
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Description

Contextualization within Substituted Phenol (B47542) and Aniline (B41778) Chemistry Research

The study of 4-Amino-3-methoxyphenol is firmly rooted in the extensive fields of substituted phenol and aniline chemistry. Phenolic compounds, particularly methoxyphenols, have a rich history in organic chemistry, dating back to the 19th-century isolation of guaiacol (B22219) (2-methoxyphenol). These early discoveries paved the way for understanding the synthesis and reactivity of aromatic compounds with oxygen-containing substituents. Similarly, anilines are a cornerstone class of compounds in industrial and laboratory synthesis, serving as precursors to dyes, polymers, and pharmaceuticals.

This compound is a hybrid of these two important classes. The interplay between the electron-donating amino and methoxy (B1213986) groups and the weakly acidic hydroxyl group on the same aromatic ring creates a nuanced reactivity profile. The positions of these substituents are critical; the amino group is para to the hydroxyl group, and the methoxy group is meta, influencing the sites of further chemical reactions. Research in this area often focuses on how the activating and directing effects of these functional groups can be harnessed for selective chemical transformations. escholarship.org The synthesis of such substituted anilines can be achieved through various methods, including tandem processes that convert phenols into anilines, highlighting the interconnectedness of these chemical families. escholarship.org

Significance as a Chemical Scaffold and Intermediate in Advanced Organic Synthesis Research

In advanced organic synthesis, this compound is valued as a versatile chemical intermediate and scaffold. A chemical scaffold is a core molecular structure upon which a variety of derivatives can be built, often in the pursuit of new materials or bioactive molecules. nih.govmdpi.com The utility of this compound in this role stems from its multiple reactive sites.

The primary amine (-NH2) can undergo a wide range of reactions, such as diazotization to form diazonium salts, which are themselves highly versatile intermediates for introducing a variety of other functional groups. It can also form amides, imines (Schiff bases), and participate in coupling reactions. mdpi.comresearchgate.net The phenolic hydroxyl (-OH) group can be converted into ethers or esters and influences electrophilic aromatic substitution reactions. The methoxy (-OCH3) group also directs incoming electrophiles and can potentially be cleaved to yield a dihydroxylated derivative.

This multifunctionality allows chemists to use this compound as a starting point for constructing more complex molecules in a controlled, stepwise manner. researchgate.net It serves as a building block for larger, architecturally intriguing molecules, including various heterocyclic compounds. bldpharm.comcymitquimica.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 61638-01-5 nih.gov
Molecular Formula C7H9NO2 nih.gov
Molecular Weight 139.15 g/mol nih.govglpbio.com
IUPAC Name This compound nih.gov
Topological Polar Surface Area 58.3 Ų nih.gov
XLogP3 0.9 nih.gov

| InChIKey | SXJQUUPSLJTKKT-UHFFFAOYSA-N nih.gov |

Overview of Emerging Research Frontiers for this compound and its Derivatives

The future research landscape for this compound and its derivatives is expanding into several key areas, primarily driven by the search for new functional materials and molecules with specific biological activities.

Medicinal Chemistry and Drug Discovery: A significant frontier is the use of this compound as a scaffold to synthesize novel compounds for biological screening. nih.gov Research on structurally related methoxyphenols and amino-substituted aromatics has shown that these motifs can be part of molecules with antioxidant, antimicrobial, and enzyme-inhibiting properties. uobaghdad.edu.iqacs.orgresearchgate.net For instance, derivatives incorporating 1,2,4-triazole (B32235) rings have been synthesized from related phenolic compounds and have shown antimicrobial activity. uobaghdad.edu.iq The synthesis of new benzamides and other derivatives from amino-phenolic precursors is an active area of investigation for potential therapeutic agents. acs.org

Development of Synthetic Methodologies: There is ongoing interest in developing more efficient and environmentally friendly methods to synthesize and functionalize substituted phenols and anilines. escholarship.org Research may focus on new catalytic systems that allow for selective reactions at one of the three functional groups of this compound, enabling more complex and diverse molecular architectures to be built from this versatile intermediate.

Table 2: Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C7H9NO2
Aniline C6H7N
Benzene (B151609) C6H6
Guaiacol (2-methoxyphenol) C7H8O2
Phenol C6H6O
Sulphanilic acid C6H7NO3S
3-Methoxyphenol (B1666288) C7H8O2
Sodium dithionite Na2S2O4
Sodium nitrite NaNO2
Hydrochloric acid HCl
Sodium hydroxide NaOH

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2 B112844 4-Amino-3-methoxyphenol CAS No. 61638-01-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJQUUPSLJTKKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600281
Record name 4-Amino-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61638-01-5
Record name 4-Amino-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathway Elucidation for 4 Amino 3 Methoxyphenol

Established Laboratory Synthesis Routes for 4-Amino-3-methoxyphenol

The laboratory-scale synthesis of this compound can be achieved through several distinct chemical pathways. The choice of method often depends on the availability of starting materials, desired purity, and scalability of the process. Key strategies include building the aromatic ring with the desired substituents in place or performing functional group interconversions on a pre-existing aromatic scaffold.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in organic chemistry for introducing nucleophiles onto aromatic rings. scranton.edu This mechanism typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), positioned ortho or para to a suitable leaving group (e.g., a halogen). nih.gov The reaction proceeds through a two-stage addition-elimination process involving a stabilized Meisenheimer intermediate. nih.gov

While specific examples detailing an SNAr pathway directly to this compound are not extensively documented in readily available literature, a plausible route can be conceptualized based on these principles. A potential precursor, such as 1-chloro-3-methoxy-4-nitrobenzene, could theoretically react with an ammonia source as the nucleophile. The electron-withdrawing nitro group would activate the chlorine atom for substitution. A subsequent reduction of the nitro group would then yield the final this compound product. The efficiency of such a reaction would be highly dependent on the reaction conditions and the precise nature of the aminating agent used.

Etherification Reaction Pathways

Etherification reactions, particularly the Williamson ether synthesis, provide another strategic approach to constructing the methoxy (B1213986) group on the phenol (B47542) ring. This method involves the reaction of an alkoxide with a primary alkyl halide or another electrophile with a good leaving group.

A feasible, though potentially challenging, pathway to this compound could begin with a dihydroxylated precursor, such as 4-aminocatechol (4-amino-1,2-dihydroxybenzene). The selective mono-methylation of the hydroxyl group at the 3-position would yield the desired product. A common methylating agent for this purpose is dimethyl sulfate. mdma.ch A significant challenge in this approach is achieving regioselectivity, as both hydroxyl groups are potential sites for methylation. Controlling the reaction stoichiometry and conditions, such as the choice of base and solvent, would be critical to favor methylation at the desired position and prevent the formation of the isomeric product (4-Amino-2-methoxyphenol) or the dimethylated product.

Reduction of Nitroso Precursors: Mechanistic Investigations

A widely employed and effective method for synthesizing this compound involves a two-step process: the nitrosation of a phenol precursor followed by the reduction of the resulting nitroso group to an amine. This strategy leverages the reactivity of phenols toward electrophilic substitution and the availability of numerous reliable methods for reducing nitroso and nitro functionalities.

The synthesis typically begins with 3-methoxyphenol (B1666288). This precursor undergoes electrophilic aromatic substitution with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and a mineral acid), to introduce a nitroso group (-N=O) at the para position, yielding 3-methoxy-4-nitrosophenol. nih.gov This intermediate is then subjected to reduction to form the final amino-substituted phenol. The reduction step can be accomplished using various reagents and catalytic systems, each with its own mechanistic profile and process parameters.

Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is an effective and inexpensive reducing agent for converting aromatic nitro and nitroso compounds to their corresponding anilines. organic-chemistry.org The active reducing species is the dithionite ion (S₂O₄²⁻), which acts as a potent two-electron donor. fiveable.me This method is valued for its selectivity, often reducing the nitro or nitroso group without affecting other sensitive functional groups. fiveable.me

In a typical procedure, 3-methoxyphenol is first nitrosated. The resulting deep red solution containing the 3-methoxy-4-nitrosophenol intermediate is then heated, and sodium dithionite is added in portions. The reduction is monitored by the discharge of the solution's color. Upon cooling, crystals of this compound form and can be isolated by filtration. Optimization of this process involves controlling the temperature during the reduction and the rate of addition of the dithionite to ensure a complete and clean conversion.

Table 1: Optimized Conditions for Sodium Dithionite Reduction
ParameterValue/ConditionReference
Precursor3-methoxy-4-nitrosophenol (in situ)
Reducing AgentSodium Dithionite (Na₂S₂O₄)
TemperatureHeated to 70°C
EndpointColor discharge
Yield66%

Catalytic hydrogenation is a clean and highly efficient method for the reduction of nitro and nitroso groups. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. google.com Common catalysts include palladium, platinum, or nickel, often supported on a high-surface-area material like activated carbon (e.g., Pd/C). google.comrsc.org The reaction is typically carried out in an alcoholic solvent such as methanol or ethanol.

While a direct procedure for this compound is not specified in the provided results, a closely analogous process for the synthesis of 4-amino-3-methylphenol (B1666317) from its nitroso precursor illustrates the methodology. google.com In this process, the nitroso compound is dissolved in methanol, and a palladium on carbon catalyst is added. The reduction is carried out in an autoclave under hydrogen pressure at a controlled temperature. google.com The catalyst is then removed by filtration, and the solvent is evaporated to yield the crude product, which can be further purified. google.com Key variables for optimization include hydrogen pressure, reaction temperature, catalyst loading, and reaction time.

Table 2: Typical Conditions for Catalytic Hydrogenation (based on analogous compound)
ParameterValue/ConditionReference
Precursor4-nitroso-3-methylphenol google.com
CatalystPalladium on Carbon (Pd/C) google.com
SolventMethanol google.com
Temperature20–25 °C google.com
Reaction Time2–8 hours google.com

The reduction of aromatic nitro groups using iron metal in an acidic aqueous solution is a classic and cost-effective industrial method. This heterogeneous reaction involves the oxidation of iron to iron oxides, with the concomitant reduction of the nitro or nitroso group.

A patented process for the preparation of the related compound 4-amino-3-methyl-phenol from its nitroso precursor provides a clear example of this technique. google.com The reaction is conducted by adding iron powder to an aqueous suspension of the nitroso compound containing acetic acid. The temperature is carefully controlled during the reduction, often with the addition of ice. After the reduction is complete, the reaction mixture, containing the product and iron oxides, is heated and the pH is adjusted to a highly basic level (e.g., pH 12) with sodium hydroxide. This step helps in the separation of the product from the iron sludge. The product is then isolated from the aqueous solution. google.com Process optimization focuses on controlling the temperature to prevent side reactions, managing the pH during workup, and ensuring efficient separation of the product from the iron oxide byproducts.

Table 3: Process Parameters for Iron-mediated Reduction (based on analogous compound)
ParameterValue/ConditionReference
Precursor4-nitroso-3-methylphenol google.com
Reducing AgentIron powder google.com
SystemAqueous with Acetic Acid google.com
Temperature ControlMaintained at 40°C with ice google.com
WorkuppH adjustment to 12 with NaOH google.com

Industrial Scale Production Methodologies and Process Optimization Research

The transition from laboratory-scale synthesis to industrial-scale production of this compound necessitates a focus on process optimization to ensure economic viability and consistent product quality. This encompasses the selection of appropriate reactor systems, in-depth studies of reaction kinetics, and the development of efficient, high-yield purification methods.

Large-Scale Reactor Systems and Reaction Kinetics Studies

For the large-scale synthesis of related aminophenol compounds, various reactor systems are employed, chosen based on the specific reaction chemistry and process parameters. For instance, in the synthesis of 3-amino-4-methoxyacetanilide, a related compound, high-pressure autoclaves are utilized for catalytic hydrogenation reactions. google.com These reactors are designed to handle high pressures and temperatures, which are often required for efficient catalytic reduction of a nitro group to an amino group. google.com In a typical batch process, the reactor is charged with the nitro-compound, a solvent like methanol or ethanol, and a catalyst such as Raney nickel. google.com The reaction is then carried out under a hydrogen atmosphere at elevated temperature and pressure. google.com

Another approach for large-scale production involves the use of multi-temperature-zone continuous flow microchannel reactors. This technology has been applied to the synthesis of 4-amino-3-chlorophenol and offers advantages in terms of safety, efficiency, and scalability. google.com Continuous flow reactors provide excellent control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yield and purity.

Understanding the reaction kinetics is fundamental to optimizing these large-scale processes. Kinetic studies, which examine the rates of chemical reactions, are crucial for reactor design, scaling up production, and maximizing throughput. The Arrhenius equation is a key tool in these studies, as it describes the relationship between the reaction rate constant, temperature, and the activation energy of the reaction.

High-Yield Purification Techniques in Industrial Contexts

Achieving high purity of the final product is a critical step in the industrial production of this compound. The choice of purification method depends on the physical and chemical properties of the compound and the impurities present. Common techniques employed at an industrial scale include:

Crystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. For a related compound, 2-amino-4-methoxyphenol, recrystallization from isopropyl alcohol is used to obtain a high-purity product. prepchem.com

Filtration and Washing: After crystallization, the solid product is separated from the solvent by filtration. The filter cake is then typically washed with a solvent in which the product is sparingly soluble to remove any remaining impurities.

Vacuum Drying: To remove residual solvents from the purified product, vacuum drying is often employed. This method is efficient at lower temperatures, which helps to prevent thermal degradation of the compound.

Chromatography: In some cases, particularly for achieving very high purity, chromatographic techniques such as column chromatography may be used. High-performance liquid chromatography (HPLC) is also used for the quantitative analysis of the product to ensure it meets the required purity specifications. google.com

The table below summarizes some of the purification techniques used for aminophenol compounds.

Purification TechniqueDescriptionApplication Example
Crystallization Separation of a solid from a solution by changing its solubility.Recrystallization of 2-amino-4-methoxyphenol from isopropyl alcohol. prepchem.com
Filtration Mechanical separation of a solid from a fluid by passing the fluid through a filter medium.Isolating crystals of this compound after reaction.
Washing Rinsing the isolated solid with a suitable solvent to remove impurities.Washing filtered crystals of this compound with water.
Vacuum Drying Removal of solvent from the solid product under reduced pressure.Drying the final product to remove residual moisture and solvent.

Exploration of Novel Synthetic Strategies for this compound

The development of novel synthetic strategies for this compound is driven by the need for more efficient, cost-effective, and environmentally friendly production methods. Research in this area is focused on the principles of green chemistry and the use of advanced catalytic systems to improve selectivity and yield.

Green Chemistry Approaches in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, several green chemistry principles can be applied:

Use of Greener Solvents: Traditional organic syntheses often use volatile and hazardous organic solvents. Green chemistry encourages the use of more environmentally benign solvents such as water, ethanol, or supercritical fluids. For example, the synthesis of Schiff bases from 4-hydroxy-3-methoxybenzaldehyde (vanillin) has been demonstrated using aqueous media, which is a green solvent. researchgate.net

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce waste by enabling reactions to occur under milder conditions and with higher selectivity. Catalytic hydrogenation, for instance, is considered a green process due to its high yield, high product selectivity, and simpler post-treatment compared to stoichiometric reducing agents. google.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating chemical reactions. mdpi.com It can lead to significantly shorter reaction times, higher yields, and can sometimes enable reactions to proceed without a solvent. mdpi.com

Catalytic Transformations for Enhanced Selectivity and Yield

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to desired products with high selectivity and yield, often under milder reaction conditions. For the synthesis of this compound and related compounds, various catalytic systems have been explored.

Catalytic Hydrogenation: The reduction of a nitro group to an amine is a common step in the synthesis of aminophenols. Catalytic hydrogenation is a preferred method for this transformation. A variety of catalysts can be used, including:

Raney Nickel: This is a widely used catalyst for the hydrogenation of nitro compounds. google.com It is known for its high activity and relatively low cost.

Palladium on Carbon (Pd/C): This is another highly effective catalyst for hydrogenation reactions, often used for its high efficiency and selectivity. prepchem.com The synthesis of 2-amino-4-methoxyphenol utilizes a 5% palladium-carbon catalyst for the hydrogenation of 4-methoxy-2-nitrophenol. prepchem.com

Solid Acid Catalysis: In the synthesis of 4-methoxyphenol (B1676288) from hydroquinone and methanol, solid acid catalysts such as silica-alumina, silica-magnesia, and synthetic zeolites have been used. google.com These catalysts are often used in continuous flow reactors and can offer advantages in terms of ease of separation from the reaction mixture and potential for regeneration and reuse. google.com

Phase Transfer Catalysis: In multiphase reaction systems, phase transfer catalysts can be used to facilitate the reaction between reactants located in different phases. This can lead to increased reaction rates and yields.

The table below provides examples of catalysts used in the synthesis of related phenolic compounds.

CatalystReaction TypeSubstrateProduct
Raney Nickel Catalytic Hydrogenation3-nitro-4-methoxyacetanilide3-amino-4-methoxyacetanilide google.com
Palladium on Carbon (5%) Catalytic Hydrogenation4-methoxy-2-nitrophenol2-amino-4-methoxyphenol prepchem.com
Silica-Alumina EtherificationHydroquinone and Methanol4-methoxyphenol google.com
Diselenide Catalyst Oxidationp-Anisaldehyde4-methoxyphenol chemicalbook.com

Chemical Reactivity and Derivatization Studies of 4 Amino 3 Methoxyphenol

Oxidation Reactions of the Amino Moiety in 4-Amino-3-methoxyphenol

The direct oxidation of the primary amino group in aryl amines is a potential route for the synthesis of nitroso and nitroarenes, offering an alternative to electrophilic nitration. mdpi.com However, the reaction is often complicated by the formation of various side products, including azoxy and azo compounds, as well as polymeric materials. mdpi.comsciencemadness.org The presence of other activating groups, such as the hydroxyl and methoxy (B1213986) groups in this compound, further complicates the reaction, making selectivity a significant challenge.

The conversion of an aromatic amine to a nitro compound involves a significant increase in the oxidation state of the nitrogen atom. While there is extensive literature on the oxidation of anilines, specific studies detailing the direct oxidation of this compound to its corresponding nitroso or nitro derivatives are not prevalent. mdpi.comresearchgate.net The synthesis of related compounds, such as 4-Amino-3-nitrophenol (B127093), is typically achieved through nitration of an N-acylated p-aminophenol precursor followed by hydrolysis, rather than by direct oxidation of an aminophenol. guidechem.comgoogle.com

Nevertheless, general methods for the oxidation of aromatic amines can be considered. The reaction is believed to proceed through intermediate species such as nitroso compounds, which can then be further oxidized to the nitro derivative. organic-chemistry.org

Nitroso Derivatives: The synthesis of C-nitroso compounds can be achieved through the oxidation of primary amines. aquigenbio.com For anilines, oxidation with hydrogen peroxide catalyzed by molybdenum salts has been shown to produce nitrosoarenes. organic-chemistry.org Another route is the direct nitrosation of activated aromatic rings like phenols. google.comgoogle.com

Nitro Derivatives: Further oxidation of the intermediate nitroso compound or direct, more forceful oxidation of the amine can yield the nitro derivative. mdpi.com A variety of reagents have been developed for this transformation of the broader class of aromatic amines. mdpi.comorganic-chemistry.org

The choice of oxidizing agent and reaction conditions is critical for achieving the desired transformation of an amino group to a nitroso or nitro functionality while minimizing side reactions. sciencemadness.org For electron-rich anilines, such as this compound, harsh oxidants can lead to over-oxidation and polymerization. mdpi.comresearchgate.net

The selectivity of the oxidation is influenced by several factors:

Reagent Type: Peroxyacids are commonly employed, but selectivity can be an issue. mdpi.comsciencemadness.org For instance, peracetic acid can be effective but may fail with substrates containing strongly electron-withdrawing groups. sciencemadness.org Reagents like dimethyldioxirane (B1199080) (DMDO) and the HOF·MeCN complex are also effective oxygen transfer agents. mdpi.comresearchgate.net

Catalysts: Transition-metal catalysts are often used in conjunction with oxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP). mdpi.comorganic-chemistry.org For example, peroxotungstophosphate with H2O2 can selectively produce nitrosoarenes at room temperature or nitroarenes at higher temperatures. mdpi.com

Substituent Effects: The electronic nature of the substituents on the aromatic ring plays a crucial role. Electron-donating groups, like those on this compound, can lead to lower yields of nitroarenes due to the formation of over-oxidized by-products when using certain reagents like sodium perborate. mdpi.com The presence of an ortho-hydroxyl group can participate in H-bonding with the oxidant, directing the reaction pathway. organic-chemistry.org

Table 1: Oxidizing Agents for the Conversion of Aromatic Amines to Nitro/Nitroso Compounds

Oxidizing Agent/System Target Product Substrate Class Key Characteristics
Peroxyacids (e.g., m-CPBA, Peracetic acid) Nitro Aromatic amines Widely used, but selectivity can be an issue; azoxy compounds are common by-products. mdpi.comsciencemadness.org
Hydrogen Peroxide (H₂O₂) with catalyst Nitro or Nitroso Aromatic amines Selectivity depends on the catalyst and temperature; e.g., peroxotungstophosphate gives nitroso at RT, nitro at reflux. mdpi.com
Sodium Perborate (NaBO₃·4H₂O) Nitro Aromatic amines Effective for anilines with electron-withdrawing groups; less so for electron-rich anilines. mdpi.comorganic-chemistry.org
Dimethyldioxirane (DMDO) Nitro Aromatic amines Effective oxidizing agent, can be generated in situ. researchgate.net
HOF·MeCN complex Nitro Aromatic amines Effective oxygen transfer agent with low environmental impact. mdpi.com

Reduction Reactions of the Amino Moiety in this compound

The heading "Reduction Reactions of the Amino Moiety" is interpreted here as reactions involving the derivatization of the amino group, as the amino group itself is in a reduced state and does not typically undergo further reduction. The high nucleophilicity of the primary aromatic amine in this compound makes it a prime site for derivatization reactions such as N-alkylation and N-acylation.

The amino group of aminophenols can be selectively functionalized to form N-substituted derivatives. In molecules containing both amino and hydroxyl groups, the greater nucleophilicity of the nitrogen atom generally allows for selective reaction at the -NH2 site under appropriate conditions. quora.comquora.com

N-Alkylation: Direct alkylation of aminophenols with alkyl halides often results in a mixture of O-alkylated, N-alkylated, and di-alkylated products. researchgate.net A highly selective and efficient method for preparing N-alkylated aminophenols is reductive amination. umich.edu This one-pot reaction involves the initial condensation of the aminophenol with an aldehyde to form a Schiff base (imine), which is then reduced in situ to the corresponding secondary amine. researchgate.netumich.edu This approach leverages the preferential reaction of the amine group with the aldehyde. researchgate.net

N-Acylation: The acylation of aminophenols typically occurs selectively at the amino group to form an amide. chemcess.com The reaction can be carried out with acylating agents such as acetic anhydride (B1165640) or acetyl chloride. chemcess.comgoogle.com The nitrogen atom of the amino group is more nucleophilic than the oxygen atom of the phenolic hydroxyl group, leading to the preferential formation of the N-acylated product, particularly under neutral or slightly acidic conditions. quora.comstudy.com In the synthesis of paracetamol from 4-aminophenol (B1666318), this chemoselectivity is exploited to achieve N-acetylation over O-acetylation. study.com

Table 2: Derivatization Reactions of the Amino Group in Aminophenol Analogues

Reaction Type Reagents Product Type Selectivity
N-Alkylation Aldehyde, then NaBH₄ N-Alkyl aminophenol High selectivity for N-alkylation via reductive amination. researchgate.netumich.edu
N-Acylation Acetic anhydride or Acetyl chloride N-Acyl aminophenol (Amide) High selectivity for N-acylation due to the higher nucleophilicity of the amino group. chemcess.comstudy.com
Diazotization NaNO₂ / Acid Diazonium salt The aromatic amino group is converted to a diazonium group, useful for dye synthesis. chemcess.com

In the context of forming N-alkyl amine derivatives via reductive amination, a specific reducing agent is required to convert the intermediate imine to an amine. The choice of reducing agent is crucial; it must be capable of reducing the C=N double bond of the imine without affecting the aromatic ring or other functional groups.

Sodium borohydride (B1222165) (NaBH4) is a widely used and effective reducing agent for this purpose. researchgate.netumich.edu It is a mild reductant that selectively reduces the imine formed from the condensation of the aminophenol and an aldehyde, providing the N-alkylated product in excellent yields. umich.eduresearchgate.net

Substitution Reactions Involving the Methoxy Group

The methoxy group (-OCH3) in this compound is an aryl alkyl ether linkage. Reactions involving this group typically focus on the cleavage of the ether bond to yield a phenol (B47542).

Cleavage of aryl alkyl ethers generally requires strong acidic conditions. libretexts.org The reaction proceeds by protonation of the ether oxygen, making the adjacent alkyl group susceptible to nucleophilic attack by a halide ion (e.g., Br⁻ or I⁻). The C(aryl)-O bond is significantly stronger than the C(alkyl)-O bond and resistant to cleavage; therefore, the reaction invariably yields a phenol and an alkyl halide. libretexts.org In the case of this compound, cleavage would be expected to produce 4-amino-1,2-dihydroxybenzene (4-aminocatechol) and methyl halide. Reagents commonly used for this transformation include strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI), or Lewis acids such as boron tribromide (BBr3). acs.orgresearchgate.net

Nucleophilic aromatic substitution (SNAr) to directly replace the methoxy group with another nucleophile is generally not feasible for an electron-rich aromatic ring like that of this compound. researchgate.net SNAr reactions require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. researchgate.net However, specialized methods using reagents like a sodium hydride-iodide composite have been developed for the nucleophilic amination of non-activated methoxy arenes. ntu.edu.sg Biocatalytic methods employing enzymes like veratrol-O-demethylase also offer a route for regioselective demethylation under mild, oxygen-free conditions, which could be applicable to substituted methoxyphenols. acs.org

Halogenation and Alkylation Studies

Specific studies on the halogenation of this compound are not extensively detailed in the reviewed literature. However, the high activation of the aromatic ring by the amino and hydroxyl groups suggests that halogenation would proceed readily, likely leading to poly-substituted products under standard conditions. Careful control of reaction conditions would be necessary to achieve selective mono-halogenation.

Alkylation of aminophenols can be directed to either the amino (N-alkylation) or the hydroxyl (O-alkylation) group. Research on related aminophenol compounds demonstrates that selective O-alkylation can be achieved. A common strategy involves the protection of the more nucleophilic amino group, for example, by converting it into an imine, followed by alkylation of the hydroxyl group and subsequent hydrolysis to restore the amino function. Conversely, N-alkylation can be achieved on unprotected arylamines using ortho-quinone methides in the presence of an acid catalyst. acs.org For instance, anilines can be N-alkylated with yields ranging from moderate to excellent. acs.org

Mechanistic Insights into Methoxy Group Reactivity

The methoxy group (-OCH₃) on the aromatic ring is generally stable. Its primary influence is electronic, where it acts as a resonance electron-donating group and an inductive electron-withdrawing group. This dual effect activates the ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.

The methoxy group itself is not typically a leaving group in standard electrophilic substitutions. However, in nucleophilic aromatic substitution (SɴAr) reactions, a methoxy group can be displaced by a strong nucleophile, particularly if the aromatic ring is activated by potent electron-withdrawing groups in the ortho or para positions. libretexts.org In the context of this compound, the presence of strongly activating amino and hydroxyl groups makes SɴAr reactions involving the displacement of the methoxy group unlikely without modification of the other functional groups. Studies on methoxy-containing quinoline (B57606) derivatives have shown that a methoxyaryl group can be displaced by thiols like glutathione (B108866) in a nucleophilic substitution reaction. researchgate.net This suggests that under specific biological or chemical conditions, the C-O bond of the methoxy group could be cleaved.

Formation of Schiff Base Derivatives and Related Compounds

The primary amino group of this compound serves as a key site for derivatization, most notably through condensation reactions with carbonyl compounds to form imines, commonly known as Schiff bases.

Condensation with Aldehydes: Structural Diversity and Yields

The reaction between a primary amine and an aldehyde or ketone is a fundamental and widely used method for synthesizing imines. beilstein-journals.orgnih.gov The condensation of this compound with various aldehydes proceeds via nucleophilic addition of the amino group to the carbonyl carbon, followed by dehydration to yield the corresponding N-substituted imine. This reaction is typically reversible and often catalyzed by a small amount of acid. nih.gov

The structural diversity of the resulting Schiff bases is achieved by varying the aldehyde reactant. A wide array of aromatic and aliphatic aldehydes can be used, introducing different functional groups and steric properties to the final molecule. mediresonline.org Studies on the condensation of other primary amines with substituted benzaldehydes report excellent yields, often exceeding 90%. mediresonline.orgnih.gov For example, the reaction of p-aminophenol with benzaldehyde (B42025) and its derivatives has yielded Schiff bases with percentages as high as 98%. mediresonline.org

Table 1: Representative Schiff Base Synthesis from Primary Amines and Aldehydes
Amine ReactantAldehyde ReactantReaction ConditionsYield (%)Reference
p-AminophenolBenzaldehydeNot Specified98.28 mediresonline.org
p-AminophenolAnisaldehydeNot Specified95.7 mediresonline.org
p-Aminophenol4-NitrobenzaldehydeNot Specified91.6 mediresonline.org
3-Amino-1,2,4-triazole2-Hydroxy-3-methoxybenzaldehydeMethanol, Reflux83 nih.gov
3-Amino-1,2,4-triazole2-Hydroxy-3-methoxybenzaldehydeSonication99 nih.gov

Synthesis of Imine Derivatives for Functional Modification

The synthesis of imine derivatives is a critical strategy for the functional modification of this compound. The formation of the C=N (azomethine) bond introduces new electronic and structural features and provides a versatile chemical handle for further reactions.

Imines serve as important intermediates in organic synthesis. For example, the imine can be reduced to form a stable secondary amine, a reaction often accomplished with reducing agents like sodium borohydride. mdpi.com This two-step process of imine formation followed by reduction is a common method for the N-alkylation of primary amines. mdpi.com Furthermore, the imine functionality itself is integral to the structure of many biologically active compounds and ligands for metal complexes. science.gov By choosing an aldehyde with a desired functional group, that functionality can be incorporated into the this compound structure, thereby modifying its properties for applications in materials science or medicinal chemistry.

Polymerization Studies of this compound and Analogues

Phenols and anilines are known to undergo oxidative polymerization to produce polymers with interesting electronic and thermal properties. This polymerization can often be achieved using enzymatic catalysts, which offers a green and selective synthetic route.

Enzymatic Polymerization Mechanisms and Catalyst Performance

Enzymes such as horseradish peroxidase (HRP) and laccases are highly effective catalysts for the polymerization of phenolic and anilinic compounds. nih.govnih.govnih.gov The general mechanism for this polymerization is a free-radical process.

In the case of HRP, the enzyme utilizes an oxidant, typically hydrogen peroxide (H₂O₂), to initiate the reaction. nih.govresearchgate.net The HRP/H₂O₂ system catalyzes a one-electron oxidation of the monomer (e.g., an aminophenol) to generate a corresponding radical, such as a p-aminophenoxy radical. nih.govresearchgate.net These radicals then couple in a non-enzymatic step to form dimers, oligomers, and ultimately the final polymer. The polymer structure often consists of a mixture of C-C (phenylene) and C-O-C (oxyphenylene) linkages. rsc.org

Laccases function similarly but use molecular oxygen as the oxidant, reducing it to water. researchgate.netnih.gov They also catalyze the one-electron oxidation of substrates to generate radicals that subsequently polymerize. nih.gov

The performance of these enzyme catalysts is highly dependent on reaction conditions. Factors such as pH, solvent composition, and temperature significantly impact enzyme stability and activity, which in turn affects the polymer yield and molecular weight. nih.govdoaj.org For instance, HRP activity can decrease over time in water/organic solvent mixtures or at elevated temperatures due to structural changes in the enzyme. nih.gov Similarly, excess hydrogen peroxide can act as an inhibitor and cause decomposition of the HRP enzyme, reducing polymer yield. nih.gov Laccase-catalyzed polymerization of phenols has been shown to produce polymers with number-average molecular weights in the range of 1,000 to 1,400 Da. nih.gov

Table 2: Enzymes Used in Polymerization of Phenolic/Anilinic Monomers
EnzymeMonomer TypeOxidantPolymer Linkage TypesReference
Horseradish Peroxidase (HRP)Phenols, AminophenolsH₂O₂Phenylene (C-C), Oxyphenylene (C-O-C) nih.govnih.govresearchgate.net
LaccasePhenols, Aromatic AminesO₂Phenylene (C-C), Oxyphenylene (C-O-C) nih.govresearchgate.netnih.gov
Prostaglandin Synthasep-AminophenolNot SpecifiedPolymeric nih.gov

Impact of Substituents on Polymer Architecture and Properties

The introduction of substituents onto the aniline (B41778) or phenol monomer unit serves as a primary method for tuning the final properties of the resulting polymer. In the case of polymers derived from this compound, the inherent amino (-NH2) and methoxy (-OCH3) groups, along with the phenolic hydroxyl (-OH) group, fundamentally dictate the polymer's architecture and characteristics. The nature, position, and number of these functional groups influence the polymer's electronic and steric properties, which in turn affect its solubility, electrical conductivity, thermal stability, and morphology. rsc.org

The presence of any substituent on the benzene (B151609) ring of aniline generally increases the solubility of the resulting polymer compared to unsubstituted polyaniline (PANI), but it often comes at the cost of reduced polymer yield, degree of polymerization, and thermal and electrical conductivity. The specific effects are highly dependent on the electronic nature (electron-donating or electron-withdrawing) and the physical size (steric hindrance) of the group. rsc.org

Electronic Effects

The electronic effects of substituents significantly alter the electron density on the polymer backbone, which is crucial for electrical conductivity.

Electron-Donating Groups (EDGs): The methoxy (-OCH3) and hydroxyl (-OH) groups in the this compound monomer are powerful electron-donating groups. EDGs like alkoxy groups decrease the oxidation potential of the monomer, which can facilitate the polymerization process. rsc.org In the polymer chain, these groups increase the electron density, which can enhance conductivity. For instance, polymethoxyaniline is noted to have a flatter conformation and a lower oxidation potential compared to other derivatives. rsc.org The amino group (-NH2) is also an electron-donating group. researchgate.net

Electron-Withdrawing Groups (EWGs): In contrast, electron-withdrawing groups, such as a nitro group (-NO2), hinder polymer formation by increasing the positive charge on the nitrogen atom, thereby destabilizing it and reducing reactivity. rsc.org The presence of EWGs in the polymer chain generally leads to a significant decrease in electrical conductivity.

Steric Effects

The physical size and position of substituents introduce steric hindrance that can alter the polymer's chain conformation and morphology.

Planarity and Conjugation: Bulky substituents can force a larger torsion angle between the aromatic rings in the polymer backbone. rsc.org This disruption of planarity decreases the π-electron conjugation along the chain, which is a primary reason for the observed drop in electrical conductivity in many substituted polyanilines. For example, an increase in the size of an alkyl group at the ortho position corresponds to a decrease in the oxidation potential, an effect attributed more to spatial hindrance than electronic factors. rsc.org

Interchain Interactions: Substituents on the aromatic ring can increase the spacing between polymer chains and induce greater interchain disorder. This leads to a reduction in interchain coupling and charge hopping, further contributing to lower macroscopic conductivity.

The combined influence of these factors determines the final properties of the polymer. A comparative study of polyaniline (PANI) and various substituted derivatives highlights these effects.

PolymerSubstituent GroupElectronic NatureEffect on SolubilityEffect on ConductivityEffect on Thermal Stability
Polyaniline (PANI)-HReferenceLowHighHigh
Poly(m-aminophenol) (PMAP)-OHElectron-DonatingIncreasedDecreased vs. PANIDecreased vs. PANI
Poly(o-ethylaniline) (POEA)-CH2CH3Weakly Electron-Donating / Steric BulkIncreasedDecreased vs. PMAPDecreased vs. PANI
Poly(m-nitroaniline) (PMNA)-NO2Electron-WithdrawingIncreasedLowest among groupDecreased vs. PANI

Data in the table is based on comparative findings for illustrative purposes of substituent effects.

As the table demonstrates, any substitution tends to increase solubility but decrease conductivity and thermal stability relative to the parent polyaniline. The order of electrical and thermal conductivity was found to be PANI > PMAP > POEA > PMNA, which underscores the detrimental effect of both bulky and electron-withdrawing substituents on these properties. The electron-donating -OH group in PMAP results in better conductivity than the more sterically hindering ethyl group in POEA or the electron-withdrawing nitro group in PMNA.

For polymers of this compound, the combination of the electron-donating methoxy and hydroxyl groups is expected to yield a polymer with good solubility and electroactivity, although its conductivity and thermal stability would likely be lower than that of unsubstituted polyaniline due to the steric effects and disruption of the polymer backbone's regularity. rsc.org

Advanced Spectroscopic and Analytical Characterization of 4 Amino 3 Methoxyphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For 4-Amino-3-methoxyphenol, ¹H and ¹³C NMR provide critical information about the electronic environment of each atom, while advanced techniques can offer insights into its three-dimensional structure and dynamic behavior in solution.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, as well as the protons of the hydroxyl, amino, and methoxy (B1213986) functional groups. The chemical shifts are influenced by the electronic effects of these substituents on the benzene (B151609) ring. The -OH and -NH₂ groups are strong activating groups (electron-donating), while the -OCH₃ group is also activating. Their positions dictate the electron density at each carbon, thereby influencing the shielding of the attached protons.

The aromatic region would display an ABC spin system. Based on substituent effects observed in analogous compounds like 3-methoxyphenol (B1666288) and 4-aminophenol (B1666318), the predicted chemical shifts and coupling patterns can be summarized as follows. rsc.orgrsc.org The protons on the hydroxyl and amino groups are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on solvent, concentration, and temperature.

Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-26.5 - 6.7Doublet (d)J ≈ 2-3 Hz (meta coupling)
H-56.2 - 6.4Doublet of Doublets (dd)J ≈ 8-9 Hz (ortho), J ≈ 2-3 Hz (meta)
H-66.6 - 6.8Doublet (d)J ≈ 8-9 Hz (ortho coupling)
-OCH₃3.7 - 3.9Singlet (s)N/A
-NH₂3.5 - 4.5Broad Singlet (br s)N/A
-OH4.5 - 5.5Broad Singlet (br s)N/A

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are significantly affected by the attached functional groups. The oxygen of the hydroxyl and methoxy groups and the nitrogen of the amino group all exert strong shielding effects on the ipso-carbons (the carbons they are directly attached to) and influence the other carbons in the ring through resonance and inductive effects. Data from related substituted phenols serves as a reliable basis for predicting these shifts. rsc.orgrsc.org

Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (-OH)145 - 150
C-2102 - 107
C-3 (-OCH₃)150 - 155
C-4 (-NH₂)135 - 140
C-5105 - 110
C-6115 - 120
-OCH₃55 - 60

Beyond basic structural elucidation, advanced NMR techniques can probe the conformational preferences and non-covalent interactions within this compound.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment can be used to identify protons that are close in space. For this compound, a NOESY experiment would be expected to show a cross-peak between the methoxy group protons (-OCH₃) and the aromatic proton at the C-2 position. The intensity of this correlation would provide evidence for the preferred rotational conformation of the methoxy group relative to the benzene ring. elsevierpure.com

Variable-Temperature (VT) NMR: VT-NMR studies can provide information on dynamic processes such as restricted bond rotation and the kinetics of hydrogen bond formation and breaking. researchgate.net By recording spectra at different temperatures, one could observe changes in the chemical shifts of the -OH and -NH₂ protons, indicating shifts in the hydrogen-bonding equilibrium. Furthermore, significant cooling might slow the rotation around the C3-O(CH₃) bond, potentially leading to broadening or decoalescence of the methoxy signal if a significant energy barrier to rotation exists. auremn.org.br

Solid-State NMR (SSNMR): In the solid state, where molecular motion is restricted, SSNMR can provide detailed information about molecular conformation and packing that is averaged out in solution. Analysis of chemical shift anisotropy and dipolar couplings in the solid state can precisely define bond lengths and angles, offering a clear picture of the molecule's conformation as influenced by crystal packing forces. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful method for identifying functional groups and studying bonding within a molecule, particularly hydrogen bonding.

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. Each group has a characteristic frequency range, allowing for straightforward identification. The spectrum for the closely related 4-amino-3-methylphenol (B1666317) provides a useful reference for expected peak locations. nist.gov

Predicted FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3300 - 3500O-H Stretch (H-bonded)Phenolic -OHStrong, Broad
3300 - 3400N-H StretchAmino -NH₂Medium (two bands)
3000 - 3100C-H StretchAromaticMedium
2850 - 2960C-H StretchMethoxy -OCH₃Medium
~1600N-H BendAmino -NH₂Medium
1500 & 1600C=C StretchAromatic RingMedium-Strong
1200 - 1300C-O StretchPhenolicStrong
1000 - 1100C-O StretchAryl EtherStrong

The arrangement of functional groups in this compound—a hydroxyl, a methoxy, and an amino group on a benzene ring—creates a high potential for intramolecular hydrogen bonding. This non-covalent interaction can significantly influence the molecule's conformation and chemical properties.

FTIR Analysis of Hydrogen Bonding: The most prominent indicator of hydrogen bonding in the IR spectrum is the O-H stretching band of the phenolic group. In the absence of hydrogen bonding, this band typically appears as a sharp peak around 3600 cm⁻¹. In this compound, the presence of the adjacent methoxy group allows for the formation of an intramolecular hydrogen bond (O-H···O-CH₃). This interaction weakens the O-H bond, causing its stretching frequency to shift to a lower wavenumber (typically 3300-3500 cm⁻¹) and to become significantly broader. modgraph.co.uknih.gov Similarly, the N-H stretching vibrations of the amino group may also be shifted and broadened if they participate in hydrogen bonding, either as donors to the methoxy oxygen or as acceptors from the phenolic proton. semanticscholar.orgnih.govdntb.gov.ua

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. wikipedia.org While the O-H stretch is often weak in Raman spectra, other skeletal vibrations and symmetric stretches are strong. Changes in the vibrational frequencies of the aromatic ring modes in the "fingerprint region" (below 1500 cm⁻¹) can also indicate electronic and structural changes resulting from hydrogen bond formation. researchgate.net For aromatic amines, certain Raman forbidden bands may become active due to charge-transfer effects upon interaction with surfaces or due to strong intramolecular interactions, providing further avenues for detailed structural analysis. arxiv.org

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are powerful non-destructive techniques used to investigate the electronic properties of molecules. They provide valuable information on chromophores, electronic transitions, and the influence of the molecular environment on the photophysical behavior of this compound.

The chromophore of this compound is the substituted benzene ring. The UV-Vis absorption spectrum of this compound is primarily governed by π → π* electronic transitions within the aromatic system. The presence of the amino (-NH₂) and methoxy (-OCH₃) groups, acting as strong auxochromes, significantly influences the absorption characteristics compared to unsubstituted benzene. These electron-donating groups extend the conjugation and lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

This effect typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. For comparison, the related compound 4-methoxyphenol (B1676288) exhibits absorption maxima at approximately 222 nm and 282 nm sielc.com. The addition of an amino group at the 4-position, ortho to the methoxy group, is expected to further shift these bands to longer wavelengths due to enhanced electron-donating resonance effects. The analysis of UV-Vis spectra for analogous compounds, such as imine derivatives of 3-amino-4-hydroxybenzenesulfonic acid, shows that the position and nature of substituents are critical in determining the optical properties ankara.edu.tr.

CompoundReported Absorption Maxima (λmax)Key Chromophoric Features
4-Methoxyphenol222 nm, 282 nm sielc.comPhenolic ring with methoxy auxochrome
4-Aminophenol~230 nm, 290 nm researchgate.netPhenolic ring with amino auxochrome
This compound (Expected)Shifted to longer wavelengths than parent compoundsPhenolic ring with strong electron-donating amino and methoxy auxochromes

Photophysical studies investigate the fate of a molecule after absorbing light, including processes like fluorescence. Aromatic amines and phenols are often fluorescent, and this compound is expected to exhibit fluorescence upon excitation at its absorption wavelength. The fluorescence properties, such as the emission wavelength and quantum yield (ΦF), are highly sensitive to the molecular environment.

For many amino-substituted aromatic compounds, the fluorescence is strongly dependent on solvent polarity, a phenomenon known as solvatofluorochromism. rsc.org In polar solvents, the excited state is often more polarized than the ground state, leading to stabilization by the solvent cage and resulting in a red-shifted emission with a larger Stokes shift (the difference between the absorption and emission maxima). The fluorescence quantum yields of related amino-functionalized molecules have been shown to decrease with increasing solvent polarity rsc.org. Furthermore, the presence of substituents like hydroxy or methoxy groups can influence fluorescence signals through mechanisms such as intersystem crossing and intramolecular charge transfer ankara.edu.tr. The photophysical properties of new BODIPY dyes bearing an amino group are also highly dependent on solvent polarity and acidity, often resulting in low fluorescence quantum yields in certain media researchgate.net.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state nih.gov. This behavior is contrary to the common aggregation-caused quenching (ACQ) effect. The primary mechanism for AIE is the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

While this compound itself is a small molecule not expected to exhibit AIE, its core structure can be used as a building block to synthesize AIE-active derivatives. To induce AIE, the this compound moiety could be functionalized with "molecular rotors," such as tetraphenylethylene (B103901) or silole groups, which are known AIEgens nih.gov. In dilute solutions, these rotors would undergo free rotation, quenching fluorescence through non-radiative pathways. Upon aggregation, the physical constraint would restrict these rotations, opening up the radiative decay channel and "turning on" fluorescence. The design of such derivatives would allow for the development of novel fluorescent materials and sensors based on the this compound scaffold.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound and for quantifying it in complex mixtures.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous confirmation of a compound's elemental formula. This compound has a molecular formula of C₇H₉NO₂ and a nominal molecular weight of 139.15 g/mol sigmaaldrich.compharmaffiliates.com.

HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places. The calculated monoisotopic mass of C₇H₉NO₂ is 139.06333 Da. An experimental HRMS measurement yielding a value extremely close to this theoretical mass (typically within 5 ppm error) would confirm the elemental composition, distinguishing it from other potential compounds with the same nominal mass. This technique is a cornerstone for verifying the identity of newly synthesized compounds or for identifying unknowns.

PropertyValueSource
Molecular FormulaC₇H₉NO₂ sigmaaldrich.com
Nominal Molecular Weight139.15 g/mol sigmaaldrich.compharmaffiliates.com
Calculated Monoisotopic Mass139.06333 Da-
Technique for ConfirmationHigh-Resolution Mass Spectrometry (HRMS)-

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. This hybrid technique is ideal for isolating, identifying, and quantifying this compound in complex matrices such as biological samples or reaction mixtures.

A typical method involves reversed-phase chromatography, where a C18 column is used to separate components based on their hydrophobicity. A gradient elution with a mobile phase consisting of water and an organic solvent (like acetonitrile (B52724) or methanol), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency, is employed. Following separation, the eluent is introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source, which generates protonated molecules [M+H]⁺. The mass spectrometer then detects the characteristic m/z of the target analyte (m/z 140.07 for the protonated this compound). For quantitative analysis, a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode can be used for high sensitivity and specificity. In some cases, derivatization of the amino group may be performed to enhance chromatographic retention or detection sensitivity ut.ee.

LC-MS ParameterTypical ConditionPurpose
Chromatography ModeReversed-Phase HPLC/UHPLCSeparation based on polarity
Stationary Phase (Column)C18 (e.g., 2.1 or 4.6 mm i.d.) lcms.cztmiclinode.comRetains nonpolar analytes
Mobile PhaseA: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid lcms.cztmiclinode.comElutes compounds from the column
Elution ModeGradient (e.g., increasing %B over time) lcms.cztmiclinode.comSeparates compounds with a wide range of polarities
Ionization SourceElectrospray Ionization (ESI), positive modeGenerates gas-phase ions [M+H]⁺
Mass AnalyzerQuadrupole, Time-of-Flight (TOF), or Triple QuadrupoleSeparates ions based on m/z and enables quantification
DetectionMonitoring for m/z 140.07 ([C₇H₉NO₂ + H]⁺)Identification and quantification of the target compound

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Derivatized Analytes

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the separation, identification, and quantification of chemical compounds. nih.gov However, for polar and non-volatile compounds like this compound, which contains both amino and hydroxyl functional groups, direct analysis by GC is often challenging. These functional groups can lead to poor peak shape and irreversible adsorption on the GC column. jfda-online.com

To overcome these issues, derivatization is typically employed to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com Common derivatization strategies for phenols and amines include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens on the amino and hydroxyl groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. jfda-online.com

Acylation: The use of fluorinated anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA), can convert the analyte into its fluoroacyl derivative, which is often more volatile and provides better detector response. jfda-online.com

Alkylation: Reagents can be used to form methyl or other alkyl esters with the phenolic group. jfda-online.com

Once derivatized, the resulting compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other components in the sample based on its boiling point and interaction with the stationary phase of the capillary column. nih.gov The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact ionization) and fragmented. The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio, serves as a "molecular fingerprint" that can be used for definitive identification by comparing it to spectral libraries. sigmaaldrich.com

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. wikipedia.org When a beam of X-rays strikes a crystalline material, the atoms in the crystal lattice diffract the X-rays in specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced, revealing the arrangement of atoms, bond lengths, and bond angles. wikipedia.orgresearcher.life

Single crystal X-ray diffraction is the most definitive method for determining the absolute structure of a crystalline compound. carleton.edu The first and often most challenging step is to grow a high-quality single crystal of this compound, typically larger than 0.1 mm in all dimensions, with no significant imperfections. wikipedia.org This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of spots is collected. wikipedia.org

The analysis of this diffraction pattern allows for the determination of the unit cell dimensions (the basic repeating unit of the crystal lattice) and the precise coordinates of each atom within the unit cell. carleton.edu This information provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and torsional angles. It can also reveal details about intermolecular interactions, such as hydrogen bonding, which govern how the molecules are packed in the solid state. nih.gov

Table 2: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₇H₉NO₂
Molecular Weight139.15
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)5.2
c (Å)15.4
β (°)95.0
Volume (ų)678.9
Z (molecules/unit cell)4
Density (calculated) (g/cm³)1.36

This data is hypothetical and represents typical information obtained from a single crystal X-ray diffraction experiment.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. iajps.com Different polymorphs of the same compound can have different physical properties, such as melting point, solubility, and stability, which are critically important in the pharmaceutical and chemical industries. iajps.com

Powder X-ray diffraction (PXRD) is the primary technique used to identify and characterize polymorphs. In PXRD, a powdered sample containing a multitude of small crystallites is analyzed. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ) and is unique for each crystalline form. By comparing the PXRD pattern of a sample of this compound to known patterns, one can identify the specific polymorphic form present. The technique can also be used to detect the presence of multiple polymorphs in a mixture and to study phase transitions between different forms under varying conditions of temperature and pressure.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a fundamental technique for the separation, identification, and purification of components in a mixture. nih.gov For assessing the purity of this compound, High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method. nih.gov

An HPLC system utilizes a high-pressure pump to pass a liquid solvent (the mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (the stationary phase). nih.gov For a polar aromatic compound like this compound, a reverse-phase HPLC method is typically employed. sielc.com In this mode, the stationary phase is nonpolar (e.g., octadecylsilane, C18), and the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol. pom.go.id

As the sample travels through the column, the components separate based on their differential partitioning between the mobile and stationary phases. This compound will be retained on the column to a certain degree, and its retention time (the time it takes to travel through the column) is a characteristic property under a specific set of conditions (mobile phase composition, flow rate, column temperature). A detector, commonly a UV-Vis spectrophotometer set to a wavelength where the analyte absorbs strongly, is used to detect the components as they elute from the column. sielc.com

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single major peak with minimal or no impurity peaks. HPLC methods for purity assessment must be validated to ensure they are specific, linear, accurate, and precise for their intended purpose. pom.go.id

Table 3: Example of HPLC Purity Analysis Report

Peak No.Retention Time (min)AreaArea %Identity
12.515000.05Impurity A
24.8298000099.89This compound
36.118000.06Impurity B
Total 2983300 100.00

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for the separation, identification, and quantification of components in a mixture. For this compound and its derivatives, HPLC provides a reliable method to determine purity and perform quantitative analysis.

Method development for related compounds, such as 4-amino-3-nitrophenol (B127093) (4A3NP), demonstrates the utility of HPLC in this context. A validated method for 4A3NP utilizes a C18 column with a mobile phase consisting of an acetonitrile and acetic buffer mixture, run under isocratic conditions. pom.go.id Detection is typically achieved using a Photo Diode Array (PDA) detector. pom.go.id The validation of such methods ensures they are selective, accurate, and reliable for their intended purpose. pom.go.id Key validation parameters include linearity, precision, and accuracy (recovery). pom.go.idmdpi.com For instance, a validated HPLC method for a similar compound showed excellent linearity with a correlation coefficient (R²) of 1.0. pom.go.id

Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique used for the quantitation of this compound derivatives. By using multiple reaction monitoring (MRM), LC-MS provides high sensitivity and specificity for analyzing target compounds within complex mixtures. mdpi.com Analytical methods developed using LC-MS/MS have demonstrated high accuracy and precision for the quantification of related aminophenols in various matrices. mdpi.com

Table 1: Example of HPLC Method Validation Parameters for an Aminophenol Derivative

Validation Parameter Specification Result
Linearity (R²) ≥ 0.995 1.0 pom.go.id
Precision (%RSD) ≤ 2.0% 0.59% - 1.92% pom.go.id
Accuracy (% Recovery) 98.0% - 102.0% 99.06% - 101.05% pom.go.id

| Limit of Quantitation | Reportable Value | 0.07% pom.go.id |

This interactive table showcases typical validation results for an HPLC method developed for a compound structurally similar to this compound, demonstrating the method's reliability for quantitative analysis.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique widely used in organic synthesis to monitor the progress of a chemical reaction. science.govlibretexts.org It allows for the qualitative assessment of a reaction mixture by separating its components on a stationary phase, typically a plate coated with silica (B1680970) gel. chemistryhall.com

The process involves spotting the starting material, the reaction mixture, and often a "co-spot" (a mixture of the starting material and the reaction mixture) on a single TLC plate. libretexts.org The plate is then developed in a suitable solvent system (eluent). As the reaction proceeds, TLC plates run at different time intervals will show the gradual disappearance of the spot corresponding to the limiting reactant and the appearance of a new spot corresponding to the product. libretexts.orgyoutube.com The reaction is considered complete when the starting material spot is no longer visible in the lane corresponding to the reaction mixture. libretexts.org

The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. chemistryhall.com Different compounds will have different Rf values in a given solvent system, enabling their separation and visualization. chemistryhall.com

Table 2: Hypothetical TLC Monitoring of a Reaction Involving this compound

Time Point Reactant Spot (Rf = 0.4) Product Spot (Rf = 0.6)
0 hours Present Absent
1 hour Present (Faint) Present

| 2 hours | Absent | Present |

This interactive table illustrates how TLC can be used to track a reaction. The disappearance of the reactant spot and the intensification of the product spot over time indicate the reaction is proceeding to completion.

Surface Characterization Techniques for Functionalized Materials

When this compound is used to functionalize the surface of a material, a range of advanced analytical techniques are required to confirm the success of the functionalization and to characterize the resulting surface. These techniques provide information on morphology, elemental composition, and the chemical state of the surface.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides even higher resolution imaging than FESEM and can reveal information about the internal structure of a material. mdpi.com In the context of functionalized materials, TEM can be used to measure the thickness of the deposited this compound layer, visualize the morphology of nanoparticles functionalized with the compound, and examine the interface between the substrate and the functional layer at an atomic scale. nih.govanu.edu.au In situ TEM allows for the real-time study of structural and physicochemical property changes in functional materials under various conditions. mdpi.com

X-ray Energy Dispersive Spectroscopy (XEDS)

X-ray Energy Dispersive Spectroscopy (XEDS or EDS) is an analytical technique that is almost always coupled with FESEM or TEM. wikipedia.orgthermofisher.com It is used for elemental analysis or chemical characterization of a sample. wikipedia.org When the electron beam of the microscope interacts with the sample, atoms within the sample emit characteristic X-rays. wikipedia.org Each element has a unique atomic structure and thus a unique set of peaks in its X-ray emission spectrum. wikipedia.org XEDS detects these X-rays to identify the elemental composition of the sample. For a material functionalized with this compound, XEDS can confirm the presence of the compound by detecting the signals for carbon, nitrogen, and oxygen on the surface and can be used to create elemental maps showing the distribution of these elements. thermofisher.com

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive quantitative technique used to determine the elemental composition, chemical state, and electronic structure of the top 1 to 10 nanometers of a material's surface. icm.edu.plmines.edu The sample is irradiated with X-rays, causing the emission of photoelectrons. mines.edu The binding energies of these photoelectrons are characteristic of the elements and their chemical environment. mdpi.com

XPS is particularly valuable for confirming the covalent attachment of this compound to a surface. It can distinguish between different chemical states of an element, for example, the carbon in a C-C bond versus a C-O or C-N bond. This allows for direct verification that the molecule is present on the surface and that its chemical structure is intact.

Table 3: Expected Core-Level Binding Energies in an XPS Spectrum of a Surface Functionalized with this compound

Element Core Level Chemical State Expected Binding Energy (eV)
Carbon C 1s C-C, C-H ~284.8
C 1s C-N ~286.0
C 1s C-O ~286.5
Nitrogen N 1s C-NH₂ ~399.5

| Oxygen | O 1s | C-O-C, C-OH | ~532.8 |

This interactive table provides hypothetical XPS binding energy values for the different chemical states of atoms in this compound. Analysis of these peaks would provide definitive evidence of successful surface functionalization.

Computational Chemistry and Theoretical Modeling of 4 Amino 3 Methoxyphenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry for calculating a molecule's properties. DFT calculations for 4-Amino-3-methoxyphenol would provide fundamental insights into its geometry, stability, and electronic characteristics.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational procedure to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For this compound, this process would involve using a selected DFT functional (such as B3LYP) and a basis set (e.g., 6-311++G(d,p)) to iteratively adjust the bond lengths, bond angles, and dihedral angles until a stable conformation is reached.

The analysis would reveal the precise three-dimensional structure of the molecule, including the planarity of the benzene (B151609) ring and the orientations of the amino (-NH2), methoxy (B1213986) (-OCH3), and hydroxyl (-OH) functional groups. The electronic structure analysis provides information on how electrons are distributed within the molecule, which is fundamental to understanding its chemical behavior.

Table 1: Predicted Optimized Geometrical Parameters for this compound

Specific experimental or calculated data for the optimized geometry of this compound are not available in the cited sources. A representative table is shown below to illustrate the typical output of such a calculation.

ParameterAtom Pair/TripletPredicted Value
Bond Lengths (Å) C-C (aromatic)~1.39 - 1.41
C-O (methoxy)~1.36
C-O (hydroxyl)~1.35
C-N (amino)~1.40
**Bond Angles (°) **C-C-C (aromatic)~119 - 121
C-O-C (methoxy)~118
C-C-N (amino)~120

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons.

Table 2: Frontier Molecular Orbital Energies for this compound

Specific calculated HOMO and LUMO energy values for this compound are not available in the cited sources. This table illustrates how the results would be presented.

Molecular OrbitalEnergy (eV)Description
HOMO Value not availableElectron-donating capability
LUMO Value not availableElectron-accepting capability
Energy Gap (ΔE) Value not availableChemical reactivity and stability

Natural Bond Orbital (NBO) Analysis for Bonding and Interactions

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic interactions within a molecule by transforming the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. This method allows for the investigation of intramolecular charge transfer and hyperconjugative interactions.

Table 3: NBO Analysis - Second-Order Perturbation Theory for this compound

Specific NBO analysis data for this compound is not available in the cited sources. The table below is an example of how donor-acceptor interaction data is typically displayed.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (O)σ(C-C)Value not available
LP (N)σ(C-C)Value not available
π (C=C)π*(C=C)Value not available

Prediction of Spectroscopic Properties (FTIR, UV-Vis)

Computational methods can predict spectroscopic properties, which can then be compared with experimental data for validation.

FTIR Spectroscopy: Theoretical Fourier-Transform Infrared (FTIR) spectra are calculated by determining the vibrational frequencies of the molecule's bonds at its optimized geometry. For this compound, DFT calculations would predict the frequencies and intensities of characteristic vibrational modes, such as O-H stretching (hydroxyl), N-H stretching (amino), C-H stretching (aromatic and methoxy), and C-O stretching. These predicted spectra serve as a valuable tool for interpreting experimental FTIR data.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Visible absorption. The calculation provides the absorption wavelengths (λmax) and oscillator strengths for the primary electronic transitions, which are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. This analysis helps to understand the electronic properties and color characteristics of the compound.

Table 4: Predicted Vibrational Frequencies (FTIR) and Electronic Transitions (UV-Vis) for this compound

Specific predicted spectroscopic data for this compound are not available in the cited sources. This table illustrates the expected format of such data.

Analysis ParameterPredicted ValueCorresponding Functional Group/Transition
FTIR Wavenumber (cm⁻¹)~3400-3500O-H Stretch
~3300-3400N-H Stretch
~1200-1300C-O Stretch
UV-Vis λmax (nm)Value not availableπ → π* transition

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule and predicting its intermolecular interaction patterns.

The MEP map uses a color scale to denote different potential regions. Typically, red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates areas of most positive potential (electron-deficient, prone to nucleophilic attack). Green represents neutral potential regions. For this compound, the MEP map would likely show negative potential (red) around the oxygen and nitrogen atoms due to their lone pairs, and positive potential (blue) around the hydrogen atoms of the amino and hydroxyl groups.

Fukui Function Analysis for Reactivity Prediction

Fukui functions are used within conceptual DFT to describe the reactivity of different sites within a molecule. They quantify the change in electron density at a specific point in the molecule when the total number of electrons is changed. This analysis helps to pinpoint the atoms most likely to participate in electrophilic, nucleophilic, or radical attacks.

The condensed Fukui functions provide values for each atom:

fk+ : For nucleophilic attack (measures reactivity towards an electron donor).

fk- : For electrophilic attack (measures reactivity towards an electron acceptor).

fk0 : For radical attack.

By calculating these values for each atom in this compound, one could predict the most reactive sites for various types of chemical reactions.

Computational Analysis of this compound Remains Largely Unexplored in Publicly Available Research

Current publicly accessible information primarily documents the use of this compound as a precursor or reagent in the synthesis of more complex molecules, often within the context of patent literature for pharmaceuticals and other chemical products. While its presence has been identified in natural sources, such as in the plant Solanum nigrum L., in-depth computational analyses of the molecule itself are absent from these reports.

Consequently, the detailed exploration of its intramolecular interactions, such as hydrogen bonding and conformational states, through quantum chemical calculations remains an open area for investigation. Similarly, studies employing molecular dynamics simulations to understand its conformational flexibility, dynamic behavior, and the influence of solvents on its structure are not found in the public domain. Furthermore, no quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models specific to this compound have been published.

The lack of such fundamental computational research limits a deeper understanding of the molecule's intrinsic properties and potential interactions from a theoretical standpoint. Future computational studies would be necessary to elucidate the detailed electronic structure, conformational landscape, and potential biological or material properties of this compound.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Prediction of Biological Activities and Toxicity

The prediction of biological activities and toxicity of chemical compounds through computational models is a cornerstone of modern drug discovery and chemical safety assessment. These models, often referred to as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models, establish a mathematical correlation between the chemical structure of a molecule and its biological or toxicological effects.

For this compound, various computational platforms can be employed to predict its potential biological activities and toxicity profile. Software like ProTox-II utilizes a combination of chemical similarity, fragment propensities, and machine learning models to forecast a range of toxicity endpoints. charite.de These predictions are based on a vast database of existing toxicological data for structurally related compounds.

The biological activity of methoxy and hydroxy-substituted aromatic compounds has been explored using 3D-QSAR analysis, which can predict activities such as antioxidative potential. nih.govresearchgate.net Such models can be instrumental in identifying potential therapeutic applications for this compound by comparing its structural features to those of known bioactive molecules. The presence of the amino and methoxy groups on the phenol (B47542) ring is expected to significantly influence its electronic and steric properties, which are key determinants of its interaction with biological targets.

Table 1: Predicted Toxicity Endpoints for this compound

Toxicity EndpointPredicted ResultConfidence Level
Oral Toxicity (LD50)Class IV: 300-2000 mg/kgHigh
MutagenicityInactiveModerate
CarcinogenicityInactiveModerate
HepatotoxicityActiveModerate
ImmunotoxicityInactiveLow

This data is illustrative and generated based on the capabilities of computational toxicology prediction tools. Actual values may vary.

Development of Predictive Models for Environmental Fate and Ecotoxicity

Software suites like the Estimation Programs Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency (EPA), are widely used to estimate the physicochemical properties and environmental fate of organic chemicals. epa.gov These programs use established QSARs to predict properties like water solubility, vapor pressure, and octanol-water partition coefficient (Kow), which are critical for determining a chemical's distribution in the environment. Furthermore, models within EPI Suite™ can predict biodegradation rates, helping to determine the persistence of this compound in the environment.

Predictive models for ecotoxicity assess the potential harm a chemical may cause to aquatic and terrestrial organisms. By analyzing the structural features of this compound, these models can estimate its potential to cause adverse effects in various species. The predictions are often based on data from analogous compounds and consider mechanisms of toxicity that are common to phenols and anilines.

Table 2: Predicted Environmental Fate and Ecotoxicity of this compound

ParameterPredicted ValueMethod
Water Solubility1.5 x 10^4 mg/LWSKOWwin
Log Kow1.25KOWWIN
Biodegradation ProbabilityHighBIOWIN
Aquatic Toxicity (Fish 96-hr LC50)> 100 mg/LECOSAR
Earthworm EcotoxicityLow ConcernECOSAR

This data is illustrative and generated based on the capabilities of environmental fate prediction software. Actual values may vary.

Molecular Docking Studies and Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Identification of Potential Molecular Targets and Binding Modes

The first step in understanding the potential therapeutic or toxic effects of this compound is to identify its likely molecular targets within the body. Molecular docking can be used to screen the compound against a library of known protein structures to identify those with which it is most likely to bind. The binding affinity is estimated by a scoring function that considers factors such as electrostatic interactions, hydrogen bonding, and van der Waals forces.

For a molecule with both a phenol and an amine group, potential targets could include a wide range of enzymes and receptors. For instance, similar phenolic compounds have been studied for their interaction with enzymes like xanthine (B1682287) oxidase and nitric oxide synthase. phcog.com Docking studies of this compound could reveal specific binding modes within the active sites of such enzymes, highlighting key amino acid residues involved in the interaction. The methoxy group can also play a crucial role in directing the binding orientation and influencing the strength of the interaction.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Target

Target ProteinBinding Energy (kcal/mol)Key Interacting Residues
Tyrosinase-6.8His244, His263, Phe264
Cyclooxygenase-2 (COX-2)-7.2Arg120, Tyr355, Ser530
Estrogen Receptor Alpha-8.1Arg394, Glu353, His524

This data is for illustrative purposes to demonstrate the type of information obtained from molecular docking studies.

Rational Design of Novel Ligands and Inhibitors

Once a molecular target and binding mode for this compound have been identified, this information can be used for the rational design of new molecules with improved properties. By understanding the specific interactions between the compound and its target, medicinal chemists can make targeted modifications to the structure of this compound to enhance its binding affinity, selectivity, or pharmacokinetic properties.

For example, if a hydrogen bond with a specific amino acid residue is found to be crucial for binding, the structure of this compound could be modified to strengthen this interaction. Similarly, if steric clashes with the protein are observed, the molecule could be altered to improve its fit within the binding pocket. This structure-based drug design approach allows for a more efficient and targeted discovery of novel ligands and inhibitors, reducing the need for extensive and costly high-throughput screening of large compound libraries. The design of novel methoxy-substituted heteroaromatic amides as antioxidative agents is an example of such a rational design approach. nih.govresearchgate.net

Biological and Pharmacological Research Applications of 4 Amino 3 Methoxyphenol and Its Derivatives

Antimicrobial Activity Investigations

Derivatives of 4-amino-3-methoxyphenol have been the subject of numerous studies to evaluate their efficacy against a range of pathogenic microorganisms, including bacteria and fungi. These investigations have demonstrated that modifications to the core structure can lead to potent antimicrobial agents.

Derivatives of this compound have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a coumarin derivative, 4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC), exhibited significant in vitro antibacterial efficacy. jmchemsci.com The inhibitory activity of this compound was demonstrated against a panel of pathogenic bacteria, with zones of inhibition ranging from 15 to 22 mm. jmchemsci.com The specific pathogens inhibited by ATMC include Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus vulgaris, and Staphylococcus aureus. jmchemsci.com

Another study focused on methoxy (B1213986) amino chalcone derivatives reported a broad spectrum of antimicrobial activity. These compounds were found to have activity comparable to the standard drugs sulfamerazine and sulfadiazine. researchgate.net One derivative, (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one, was highlighted for its potent activity. researchgate.net Furthermore, the antibacterial potential of a thiazole derivative, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, has also been documented. When coated on magnetic nanoparticles, this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones of 30 mm and 22 mm, respectively. nanomedicine-rj.comresearchgate.net

Derivative TypeSpecific CompoundBacterial PathogenInhibition Zone (mm)
Coumarin4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC)Escherichia coli15-22
Coumarin4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC)Pseudomonas aeruginosa15-22
Coumarin4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC)Klebsiella pneumoniae15-22
Coumarin4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC)Proteus vulgaris15-22
Coumarin4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC)Staphylococcus aureus15-22
Thiazole2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated on Fe3O4 NPsStaphylococcus aureus30
Thiazole2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated on Fe3O4 NPsEscherichia coli22
Table 1: Antibacterial Efficacy of this compound Derivatives.

In addition to their antibacterial properties, derivatives of this compound have been investigated for their effectiveness against various fungal pathogens. The coumarin derivative ATMC, for example, has demonstrated strong inhibitory action against Aspergillus niger and Candida albicans. jmchemsci.com The antifungal activity of ATMC was found to be dose-dependent, with larger zones of inhibition observed at higher concentrations. jmchemsci.com At a concentration of 1.00 mg/mL, the inhibition zones were 21 mm for Candida albicans and 16 mm for Aspergillus niger. jmchemsci.com

A series of 4-amino coumarin-based derivatives were designed as succinate dehydrogenase inhibitors and showed broad-spectrum antifungal activity against four plant pathogenic fungi. mdpi.com Specifically, compounds with a 2-ene-3-methyl-butyl group and a 2-bromo-1-oxo-hexyl group displayed excellent activity against Alternaria alternata and Alternaria solani, with EC50 values ranging from 92 to 145 μg/mL. mdpi.com Methoxy amino chalcone derivatives have also been reported to possess antifungal activity against Candida albicans. researchgate.net

Derivative TypeSpecific CompoundFungal PathogenConcentrationInhibition Zone (mm)EC50 (µg/mL)
Coumarin4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC)Candida albicans1.00 mg/mL21-
Coumarin4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC)Aspergillus niger1.00 mg/mL16-
CoumarinCompound with 2-ene-3-methyl-butyl groupAlternaria alternata--96.7
CoumarinCompound with 2-ene-3-methyl-butyl groupAlternaria solani--107.4
CoumarinCompound with 2-bromo-1-oxo-hexyl groupAlternaria alternata--92.1
CoumarinCompound with 2-bromo-1-oxo-hexyl groupAlternaria solani--144.5
Table 2: Antifungal Efficacy of this compound Derivatives.

The antimicrobial activity of this compound derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to elucidate the molecular features that govern this activity. For coumarin derivatives, the presence of specific substituents on the coumarin ring system has been shown to be crucial for their antimicrobial effects. The introduction of an amino group, a thiadiazole ring, and a benzene (B151609) ring in the ATMC molecule may facilitate interaction with fungal cell components, leading to disruption of cellular functions.

In the case of methoxy amino chalcones, the presence of the amino group at the 4'-position is considered essential for significant antiproliferative and antibacterial activity. researchgate.net The antimicrobial activity of pyrazoline derivatives containing a methoxy group was found to be influenced by the presence of other substituents, such as bromo and pyridinyl groups. turkjps.org Specifically, a methoxy substituent at a particular position increased the antibacterial activity against S. aureus and E. faecalis when a bromo substituent was also present. turkjps.org

The lipophilicity of the molecule, often influenced by substituents like chloro and bromo groups, can also play a role in enhancing antimicrobial activity. turkjps.org These SAR studies provide valuable insights for the rational design of more potent and selective antimicrobial agents based on the this compound scaffold.

Antioxidant Properties and Mechanisms

In addition to their antimicrobial effects, derivatives of this compound have been investigated for their antioxidant properties. The presence of phenolic hydroxyl and amino groups in their structure suggests a potential to act as free radical scavengers and protect against oxidative stress.

The ability of this compound derivatives to scavenge free radicals has been demonstrated in various in vitro assays. The coumarin derivative ATMC exhibited potent antioxidant activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. jmchemsci.com The scavenging percentage of ATMC increased with concentration, reaching 89% at 1000 µg/mL. jmchemsci.com

A study on p-methoxyphenol and its dimer, 2,2'-dihydroxy-5,5'-dimethoxybiphenol, also revealed significant radical-scavenging activity. mdpi.com The dimer showed a higher stoichiometric factor (n=2.8), indicating that one molecule can trap more free radicals compared to the monomer. mdpi.com Furthermore, a series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were screened for their antioxidant activity using the DPPH method, with some compounds showing activity 1.4 times higher than that of ascorbic acid.

Derivative TypeSpecific CompoundAssayConcentration (µg/mL)Scavenging Percentage (%)IC50 (µg/mL)
Coumarin4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC)DPPH20031-
Coumarin4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC)DPPH40043-
Coumarin4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC)DPPH60057-
Coumarin4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC)DPPH80081-
Coumarin4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC)DPPH100089-
-Methanol Extract of Vernonia amygdalinaDPPH--94.92
-Ethanol Extract of Vernonia amygdalinaDPPH--94.83
Table 3: Radical Scavenging Activity of this compound Derivatives and Related Compounds.

The antioxidant activity of phenolic compounds like the derivatives of this compound can be attributed to several mechanisms. The primary non-enzymatic pathway involves the direct scavenging of free radicals. This is typically achieved through hydrogen atom transfer (HAT) from the phenolic hydroxyl group or the amino group to the radical, thereby neutralizing it. nih.govresearchgate.net Another mechanism is single electron transfer followed by proton transfer (SET-PT), where the antioxidant donates an electron to the radical, followed by the release of a proton. researchgate.net

The methoxy group on the benzene ring can influence the antioxidant activity by affecting the stability of the resulting phenoxyl radical through resonance. The nature of the solvent can also play a significant role in the preferred antioxidant mechanism, with the SPLET (Sequential Proton-Loss Electron-Transfer) mechanism being more prominent in polar solvents. nih.govresearchgate.net

Enzyme Inhibition Studies

The ability of this compound derivatives to inhibit specific enzymes is a key area of investigation, with notable research into their effects on tyrosinase and myeloperoxidase.

Tyrosinase Inhibition Potential

Tyrosinase is a critical copper-containing enzyme that plays a central role in melanin biosynthesis and the enzymatic browning of fruits. nih.govmdpi.com Consequently, inhibitors of this enzyme are of great interest for applications in cosmetics and the food industry. nih.gov Research has shown that the 4-resorcinol moiety (a structural feature related to methoxyphenols) is important for potent tyrosinase inhibitory activity. mdpi.comresearchgate.net Derivatives of resorcinol are considered among the most potent inhibitors of the enzyme. researchgate.net The inhibitory mechanism can involve the oxidation of the resorcinol structure to a hydroxy intermediate that irreversibly eliminates copper from the enzyme's active site, leading to its inactivation. researchgate.net While specific studies on this compound are not extensively detailed, the broader class of methoxyphenol and related structures continues to be a subject of interest in the development of new tyrosinase inhibitors.

Myeloperoxidase (MPO) Inhibition and Reversibility

Myeloperoxidase (MPO) is a heme-containing enzyme found in neutrophils that contributes to oxidative stress in various inflammatory diseases, including atherosclerosis. nih.govresearchgate.net Derivatives of methoxyphenol have been identified as potent, reversible inhibitors of MPO. nih.govnih.gov In one study, new chemical entities based on ferulic acid, which contains a methoxyphenol scaffold, were evaluated as reversible MPO inhibitors. nih.govnih.gov Through in silico docking studies and subsequent in vitro assays, two lead compounds were identified with significant MPO inhibitory activity. nih.govnih.gov These inhibitors were shown to prevent the MPO-mediated oxidation of high-density lipoprotein (HDL), suggesting a potential pharmacological approach for treating atherosclerosis. nih.govnih.gov

Table 1: Myeloperoxidase (MPO) Inhibition by Methoxyphenol Derivatives

Compound Docking Score (kcal/mol) IC50 Value (µM) Inhibition Type Source
Lead Compound 2a -7.95 0.9 Reversible nih.govnih.gov

Research into Potential Therapeutic Applications

The biological activity of this compound and its derivatives extends to several areas of therapeutic research, driven by their interactions with key pathological processes.

Modulation of Immune System Disorders

Autoimmune diseases occur when the immune system mistakenly attacks the body's own tissues. washu.edunews-medical.net Research is focused on identifying key proteins and pathways that could serve as therapeutic targets to block these destructive immune responses. news-medical.nethopkinsmedicine.org While direct research linking this compound to the modulation of specific immune disorders is limited in the available literature, the anti-inflammatory properties associated with MPO inhibition suggest a potential role. nih.gov MPO is a key enzyme in inflammatory processes, and its inhibition by methoxyphenol derivatives could mitigate tissue damage in inflammatory and autoimmune conditions. nih.govresearchgate.net

Role in Proliferative Disease Research

The investigation of methoxy derivatives of natural compounds like resveratrol has shown potential in cancer research. nih.gov Studies have demonstrated that the addition of methoxy groups can influence the anti-proliferative activity of a compound. nih.gov For instance, certain methoxy derivatives of resveratrol exhibited significant anti-tumor activity against human prostate (PC-3) and colon (HCT116) cancer cell lines. nih.gov This line of research suggests that the methoxyphenol moiety could be a valuable structural component in the design of novel anti-proliferative agents.

Antitrypanosomal and Anti-malarial Research

Derivatives containing the methoxyphenol structure have emerged as promising candidates in the search for new treatments for parasitic diseases. A screen of the Pathogen Box identified a compound, 4-(2-amino-5-(4-(methylsulfonyl) phenyl) pyridin-3-yl)-2-methoxyphenol, as a priority hit for its activity against Trypanosoma brucei, the parasite responsible for African sleeping sickness. mmv.org This compound was part of a library developed from an initial antiplasmodial (anti-malarial) agent, indicating a structural overlap in compounds active against both parasites. mmv.org Further studies on related structures, such as N-acyl-2-amino-4-chlorophenyl sulfides, have shown activity against Plasmodium falciparum, the deadliest malaria parasite. nih.govelsevierpure.com These findings highlight that the aminophenol scaffold, particularly with modifications like a methoxy group, can be exploited to develop potent agents against these major tropical diseases. mmv.orgnih.gov

Table 2: Investigated Compounds in Therapeutic Research

Compound Name Research Area Key Findings Source
4-(2-amino-5-(4-(methylsulfonyl) phenyl) pyridin-3-yl)-2-methoxyphenol Antitrypanosomal Identified as a priority hit against Trypanosoma brucei. mmv.org
Resveratrol Methoxy Derivatives Anti-proliferative Disease Showed potent activity against PC-3 and HCT116 cancer cell lines. nih.gov

Anti-Human Immunodeficiency Virus (HIV) Activity Research

While direct studies on the anti-HIV activity of this compound are not extensively documented in publicly available research, the structural motifs of this compound—an aminophenol with a methoxy group—are present in various derivatives that have been investigated for their potential to inhibit HIV. This suggests that this compound could serve as a valuable scaffold for the development of novel anti-HIV agents.

Research into related compounds has highlighted the potential for methoxy- and amino-substituted aromatic rings in the design of HIV inhibitors. For instance, a study on biphenylhydrazo 4-arylthiazole derivatives, which incorporate a methoxy-substituted biphenyl moiety, identified compounds with the ability to dually inhibit both the polymerase and RNase H functions of the HIV-1 reverse transcriptase (RT) enzyme. In one such study, the derivative EMAC2063 demonstrated inhibitory concentrations (IC50) of 4.5 µM for RNase H and 8.0 µM for the polymerase function mdpi.com. This indicates that the presence of a methoxy group on an aromatic structure can be a key feature for potent anti-HIV activity.

Furthermore, derivatives of s-triazine containing methoxy and amino substituents have also been explored for their biological activities, including potential anti-HIV action. The general structure of these compounds allows for various substitutions, and the inclusion of functionalities present in this compound could be a strategic approach in designing new inhibitors.

The design of HIV-1 protease inhibitors has also incorporated phenolic and polyphenolic structures as key components. These moieties are crucial for forming strong hydrogen bonds with the backbone amide residues within the protease enzyme's active site mdpi.com. This interaction is vital for the inhibitory activity of the drug. Given that this compound possesses a phenolic hydroxyl group, its derivatives could be designed to interact with the HIV-1 protease in a similar manner, potentially leading to effective inhibition of the viral enzyme.

The following table summarizes the anti-HIV-1 RT inhibitory activities of some methoxy-containing biphenylhydrazo 4-arylthiazole derivatives, illustrating the potential for this class of compounds.

Compound IDRNase H IC50 (µM)RDDP IC50 (µM)
EMAC205612.020.0
EMAC20634.58.0
EMAC207157.088.0

Data sourced from a study on dual inhibitors of HIV RT associated functions mdpi.com.

Molecular Mechanisms of Action

The biological and pharmacological activities of a compound are fundamentally governed by its interactions with biological macromolecules. For this compound and its derivatives, the key molecular mechanisms of action would involve specific interactions with molecular targets, driven by forces such as hydrogen bonding and hydrophobic interactions.

Interaction with Specific Molecular Targets

The efficacy of a drug is often determined by its ability to bind to a specific molecular target, such as an enzyme or a receptor, thereby modulating its function. For a derivative of this compound to exert an anti-HIV effect, it would need to bind to a specific viral or host protein that is crucial for the virus's life cycle. As suggested by research on related compounds, potential targets could include HIV-1 reverse transcriptase or HIV-1 protease mdpi.commdpi.com.

The binding of a small molecule like a this compound derivative to its target is a highly specific process, often described as a "lock and key" mechanism. The three-dimensional structure of the binding site on the protein and the conformation of the small molecule must be complementary for a stable interaction to occur. The nature and arrangement of functional groups on the derivative, such as the amino, hydroxyl, and methoxy groups, would play a critical role in this molecular recognition process.

Hydrogen Bonding and Hydrophobic Interactions with Biological Macromolecules

The stability of the complex formed between a small molecule and its biological target is determined by the sum of various non-covalent interactions. Among the most important of these are hydrogen bonds and hydrophobic interactions.

Hydrogen Bonding: The amino (-NH2) and hydroxyl (-OH) groups of this compound are excellent hydrogen bond donors, while the oxygen atoms of the hydroxyl and methoxy (-OCH3) groups, as well as the nitrogen of the amino group, can act as hydrogen bond acceptors. Hydrogen bonds are crucial for the high-affinity binding of ligands to proteins. In the context of HIV inhibitors, phenolic hydroxyl groups have been shown to form strong hydrogen bonds with the backbone amides of residues in the active site of HIV-1 protease, which is a key factor in their antiviral activity mdpi.com.

Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the target protein. The benzene ring of this compound is hydrophobic and can engage in favorable interactions with nonpolar amino acid residues in a protein's binding pocket. The optimization of hydrophobic interactions at the drug-target interface is a critical aspect of drug design. Studies on 4-amino substituted compounds have shown that a large number of hydrophobic atoms in a molecule can be important for stabilizing the ligand at the binding interface. The balance between optimizing hydrophobic interactions and maintaining essential hydrogen bonds can significantly influence the biological activity of a drug candidate.

Environmental Fate and Ecotoxicological Studies of 4 Amino 3 Methoxyphenol

Occurrence and Distribution in Environmental Compartments

Detailed information regarding the presence and distribution of 4-Amino-3-methoxyphenol in various environmental compartments such as soil, water, and air is not well-documented in accessible scientific literature.

Presence as By-products in Industrial Processes

Specific industrial processes that may lead to the formation of this compound as a by-product have not been identified in the reviewed literature. While synthesis routes for its intentional production exist, its unintentional formation and subsequent release from industrial activities remain uncharacterized.

Contamination in Water and Food Systems

There are currently no available studies that report the detection or quantification of this compound in water bodies or food products. The potential for this compound to contaminate these systems is therefore unknown.

Environmental Detection and Monitoring Methodologies

The development of specific and sensitive analytical methods for the detection and monitoring of this compound in environmental matrices has not been a significant focus of published research.

Development of Chemical Sensors for this compound and Related Phenols

No scientific reports were found detailing the development of chemical sensors specifically designed for the detection of this compound. While research exists on sensors for other phenolic compounds, their applicability and efficacy for detecting this compound have not been investigated.

Electrochemical Sensing Techniques and Performance Evaluation

Similarly, there is a lack of studies on the application of electrochemical sensing techniques for the detection of this compound. Performance evaluations of such techniques, including parameters like detection limits, sensitivity, and selectivity, are therefore not available. The development of such methods would be crucial for effective environmental monitoring.

Degradation Pathways and Transformation Products in the Environment

The environmental fate of this compound, including its degradation pathways and the identity of its transformation products, remains largely unexplored. Understanding how this compound breaks down in the environment is essential for assessing its potential long-term ecological impact. Research into its biodegradation, photodegradation, and hydrolysis is needed to fill this critical knowledge gap.

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures used for the removal of organic and inorganic pollutants from water and wastewater. These methods are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of contaminants. nih.govmdpi.com Common AOPs include ozonation (O₃), UV/H₂O₂ processes, and Fenton's reagent (Fe²⁺/H₂O₂). nih.gov

While specific studies on the degradation of this compound using AOPs are limited, research on similar phenolic compounds provides valuable insights. For instance, studies on phenol (B47542) degradation have demonstrated the efficacy of various AOPs, with the Fenton reagent often being the fastest method, while processes like UV/H₂O₂ also show high degradation rates. nih.gov The efficiency of these processes is typically influenced by factors such as pH, the concentration of the oxidant (e.g., H₂O₂), and the presence of catalysts. nih.gov For other substituted phenols, AOPs have been shown to achieve high levels of degradation and mineralization, converting the organic pollutants into less harmful substances like CO₂ and H₂O. mdpi.comresearchgate.net It is anticipated that AOPs would be effective in degrading this compound due to the presence of the hydroxyl and amino functional groups which are susceptible to attack by hydroxyl radicals.

Identification and Characterization of Metabolites and By-products

The degradation of aromatic compounds like this compound, whether through biological or chemical processes, can lead to the formation of various intermediate metabolites and by-products. Understanding these transformation products is crucial for a complete environmental risk assessment, as they may also possess toxicological properties.

Studies on the microbial degradation of the closely related compound 4-aminophenol (B1666318) by Burkholderia sp. have identified a metabolic pathway involving initial hydroxylation to form 1,4-benzenediol, which is then further hydroxylated to 1,2,4-trihydroxybenzene. researchgate.net Subsequently, the aromatic ring is cleaved by a dioxygenase enzyme, leading to the formation of maleylacetic acid. researchgate.net This pathway suggests that the degradation of this compound could proceed through similar hydroxylation and ring-cleavage steps. The methoxy (B1213986) group may also be subject to demethylation.

In the context of AOPs, the degradation of other substituted phenols, such as 4-chloro-3-nitrophenol, has been shown to proceed via the formation of intermediates like 4-chlororesorcinol through the oxidative removal of the nitro group. nih.gov This indicates that the initial steps of AOP-mediated degradation of this compound would likely involve the oxidation of the amino and hydroxyl groups, followed by hydroxylation of the aromatic ring and subsequent ring opening. The complete mineralization of these intermediates by AOPs eventually leads to the formation of carbon dioxide and water. researchgate.net

Ecotoxicity Assessment and Environmental Risk Evaluation

The ecotoxicity of a chemical compound provides insight into its potential to cause harm to various organisms in the environment. For this compound, a comprehensive ecotoxicity assessment would involve evaluating its effects on a range of organisms from different trophic levels.

Toxicity Prediction Models and Quantitative Structure-Toxicity Relationships (QSTR)

Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools that predict the toxicity of chemicals based on their molecular structure. researchgate.netmdpi.com These models are valuable for estimating the potential toxicity of compounds for which limited empirical data are available, thereby reducing the need for extensive animal testing. nih.gov QSTR models for phenols and other aromatic compounds typically use a variety of molecular descriptors, such as hydrophobicity (logP), electronic properties, and steric parameters, to correlate the chemical structure with toxicological endpoints. researchgate.net

The development of robust QSTR models involves the use of machine learning algorithms and statistical methods to establish a relationship between the chemical structure and its biological activity. bonviewpress.com For phenolic compounds, QSTR studies have been successfully applied to predict their acute toxicity to various aquatic organisms. researchgate.net These models can help in prioritizing chemicals for further testing and in the environmental risk assessment of compounds like this compound.

Impact on Aquatic Systems and Soil Microorganisms

Aquatic Systems

Phenolic compounds can be toxic to aquatic life. researchgate.net Ecotoxicological data for the structurally similar p-aminophenol indicate that it can be hazardous to aquatic organisms. The acute toxicity of p-aminophenol varies across different species, with reported LC50/EC50 values often falling below 1 mg/L for fish, invertebrates, and algae, indicating high toxicity. oecd.org Chronic toxicity has also been observed at concentrations below 0.1 mg/L for these organisms. oecd.org Given these findings, it is plausible that this compound could also exhibit significant toxicity to aquatic life.

SpeciesEndpointToxicity Value (mg/L)Reference
FishAcute< 1 oecd.org
InvertebrateAcute< 1 oecd.org
AlgaeAcute< 1 oecd.org
FishChronic< 0.1 oecd.org
InvertebrateChronic< 0.1 oecd.org
AlgaeChronic< 0.1 oecd.org
Table 1: Aquatic Toxicity of p-Aminophenol.

Soil Microorganisms

The introduction of phenolic compounds into the soil can impact microbial communities, which play a crucial role in soil health and nutrient cycling. nih.govresearchgate.net Studies on the effects of chlorophenols on soil microbiota have shown that high concentrations can lead to a decrease in microbial respiration and shifts in the composition of bacterial and fungal communities. nih.gov However, some microorganisms have been found to be resistant to and even capable of degrading these compounds. nih.gov For instance, certain bacterial strains related to Burkholderia and Bacillus have demonstrated the ability to degrade chlorophenols. nih.gov The impact of a chemical on soil microorganisms can be influenced by soil properties such as pH, which can affect the bioavailability of the pollutant. nih.gov The presence of antibiotics and other emerging pollutants in the soil can also have complex interactions with the microbial communities. mdpi.comnih.gov

Mammalian Toxicity Studies

Long-term exposure to 4-methoxyphenol (B1676288) has been associated with more severe health effects. In a 104-week study, F344 rats fed diets containing 2% 4-methoxyphenol developed various histopathological changes in the forestomach. nih.govresearchgate.net These included atypical hyperplasias, papillomas, and squamous-cell carcinomas, indicating its carcinogenic potential in this animal model. nih.govresearchgate.net

ParameterObservationSpeciesReference
Acute Oral LD501000–2000 mg/kg bwRat industrialchemicals.gov.au
Carcinogenicity (104-week study)Forestomach: atypical hyperplasias, papillomas, squamous-cell carcinomasF344 Rat nih.govresearchgate.net
Table 2: Mammalian Toxicity of 4-Methoxyphenol.

Based on these findings for a structurally similar compound, there is a potential for this compound to exhibit toxicity in mammals, and further investigation into its specific toxicological profile is warranted.

Industrial Applications and Research & Development of 4 Amino 3 Methoxyphenol

Role as an Intermediate in Organic Synthesis

The presence of reactive amine (-NH2) and hydroxyl (-OH) groups on the benzene (B151609) ring allows 4-Amino-3-methoxyphenol to serve as a valuable intermediate in multi-step organic syntheses. These functional groups can be selectively targeted to build more complex molecules.

A significant application of this compound is in the formulation of oxidative hair dyes. nih.govcsic.es In this context, it functions as a "coupler" substance. When mixed with a "developer" substance, such as p-phenylenediamine, in the presence of an oxidizing agent like hydrogen peroxide, it reacts to form larger dye molecules within the hair shaft, resulting in a stable color. nih.govnih.gov

Specifically, German patent DE3817710 describes the use of 3-Amino-4-methoxyphenol (an alternative name for the same compound) as a coupler that, when combined with p-phenylenediamine developers, yields pale blue to violet colorations. nih.gov This demonstrates its role as a precursor in generating specific, fashionable shades in cosmetic products. nih.gov

Application Role of this compound Reactant Partner (Example) Resulting Color
Oxidative Hair DyeCoupler Substancep-PhenylenediaminesPale Blue to Violet

This table illustrates the function of this compound as a precursor in the specialty chemical industry, specifically for hair colorants.

Beyond its use in cosmetics, this compound serves as a foundational building block for synthesizing more complex, multi-ring molecular structures. Its utility is demonstrated in the preparation of substituted diphenylamines, which are themselves important intermediates for dyes and pharmaceuticals.

A historical patent outlines a process where an azo dye is first created and then chemically reduced to yield 4-amino-3-methoxydiphenylamine. uq.edu.au This process involves coupling a diazonium compound with a substituted diphenylamine to form the azo intermediate, which is then cleaved to produce the final, more complex amine product. uq.edu.au This synthesis pathway highlights how the distinct functionalities of this compound can be leveraged to construct larger, more intricate molecules.

Applications in Material Science Research

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a phenolic hydroxyl group, makes it a theoretically suitable candidate for the synthesis of various polymers and functional materials.

Amines and phenols are common monomers used in step-growth polymerization to create high-performance polymers. For instance, aromatic amines are key components in the synthesis of aromatic polyamides, a class of polymers known for their thermal stability and mechanical strength. csic.es Similarly, phenolic compounds are precursors for phenolic resins and polybenzoxazines. nih.govmdpi.com

While the structure of this compound is well-suited for these types of polymerizations, specific research detailing its use as a monomer to create polymers or oligomers is not extensively documented in publicly available literature. The potential exists for it to be used in synthesizing specialized polyamides or other condensation polymers where its specific substitution pattern could impart unique properties such as solubility or antioxidant capabilities. nih.govnih.gov

The functional groups of this compound also suggest its potential use in creating functionalized materials.

Benzoxazine Resins : Benzoxazines are a class of high-performance phenolic resins formed from a phenol (B47542), a primary amine, and formaldehyde. nih.gov The structure of this compound provides both the phenol and amine functionalities in a single molecule, making it a potential precursor for synthesizing novel benzoxazine monomers for thermosetting plastics.

Epoxy Curing Agents : Amines are widely used as curing agents for epoxy resins, where the active hydrogens on the nitrogen atom react with the epoxide ring to form a cross-linked polymer network. threebond.co.jp Aromatic amines are known to impart high thermal stability and chemical resistance to the cured resin. mdpi.com this compound could theoretically act as an epoxy curing agent, although specific industrial use for this purpose is not well-documented.

Patent Landscape and Innovation Trends

An analysis of the patent landscape for this compound reveals a focused area of application rather than a broad range of uses. The most prominent and well-documented industrial application is in the field of cosmetics, specifically as a component in oxidative hair dye formulations.

Patents such as EP0485544B1 specifically claim the use of 3-aminophenol derivatives, including 3-amino-4-methoxyphenol, as coupler substances to produce particular color shades. nih.gov This indicates a long-standing and established use in this sector. The innovation trend appears to be centered on the formulation of new dye compositions that leverage this and similar compounds to achieve novel and stable hair colors. nih.gov

Older patents, like DE590581C, which describes its use in synthesizing substituted diphenylamines, suggest its historical role as a versatile chemical intermediate. uq.edu.au However, a broad survey of recent patents does not show widespread application in newer fields like high-performance polymers or advanced functional materials. This suggests that while this compound is a valuable and established specialty chemical, its current industrial role is relatively niche and concentrated in the dye and colorant industry.

Analysis of Patented Synthesis Routes and Applications

The industrial synthesis and application of this compound are primarily documented in patents, highlighting its importance as a specialty chemical intermediate. Analysis of these patents reveals established methods for its production and key areas of its commercial use.

A significant patented synthesis route for this compound is detailed in U.S. Patent US05143920. This method involves a multi-step process beginning with the diazotization of sulphanilic acid. The resulting diazonium salt is then coupled with 3-methoxyphenol (B1666288) in an alkaline solution to form an azo compound. Subsequent reduction of this intermediate, typically using sodium dithionite, yields this compound. This process is designed to produce the compound with a good yield and purity suitable for its primary applications.

The principal patented application of this compound is as a coupler component in oxidative hair dye formulations. In this application, it reacts with a developer substance, such as a p-phenylenediamine derivative, in the presence of an oxidizing agent to form the desired hair color. Patents describe its use in producing specific color shades, particularly in the realm of blues and violets. However, it has been noted that when used with p-aminophenol developers, color formation may not occur under standard oxidative conditions.

Below is a data table summarizing the key details from a prominent patent concerning the synthesis and application of this compound.

Patent NumberDescriptionKey ReactantsKey Application
US05143920A process for the preparation of this compound.Sulphanilic acid, 3-methoxyphenol, Sodium nitrite, Sodium dithioniteIntermediate for further synthesis, with applications in dyes implied.

Emerging Industrial Research Directions

While the primary industrial application of this compound is well-established in the hair dye industry, emerging research directions for this specific compound are not extensively documented in publicly available literature. However, trends in related chemical research suggest potential avenues for future investigation and application.

One promising area is the synthesis of novel derivatives for broader applications. For instance, research on similar aminophenol structures has led to the creation of Schiff base ligands with potential antimicrobial properties. Although not directly involving this compound, this line of research suggests that it could serve as a valuable scaffold for developing new compounds with biological activity. The presence of amino, hydroxyl, and methoxy (B1213986) functional groups provides multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives for screening in various applications, including pharmaceuticals and agrochemicals.

Another potential research direction is in the field of materials science, particularly in the development of high-performance polymers. Phenolic compounds are precursors to various polymers, and the specific functionalities of this compound could be exploited to create polymers with unique properties. For example, research on the enzymatic polymerization of 4-methoxyphenol (B1676288) has yielded polymers with antioxidant properties. This suggests that polymers derived from this compound could also exhibit interesting and useful characteristics, such as thermal stability, conductivity, or antioxidant capabilities, making them suitable for advanced materials applications.

Furthermore, its role as a chemical intermediate could be expanded beyond the dye industry. The synthesis of complex organic molecules often relies on versatile building blocks like this compound. Future research may focus on utilizing this compound in the synthesis of novel pharmaceuticals, electronic materials, or specialty chemicals. The exploration of its utility in creating new molecular frameworks is a likely direction for future industrial and academic research.

Future Perspectives and Grand Challenges in 4 Amino 3 Methoxyphenol Research

Development of Sustainable Synthesis Routes

A primary challenge in the broader application of 4-Amino-3-methoxyphenol lies in the development of environmentally benign and economically viable synthesis methods. Traditional multi-step syntheses of aminophenols often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste streams.

Future research will undoubtedly focus on "green" chemistry principles to overcome these limitations. A significant area of exploration will be the development of biocatalytic and enzymatic synthesis routes . The use of enzymes, such as aminotransferases or laccases, could enable highly selective and efficient synthesis under mild conditions, minimizing by-product formation and environmental impact. While direct enzymatic synthesis of this compound has yet to be reported, the successful application of biocatalysis in the synthesis of other amine-containing pharmaceuticals provides a strong impetus for this research direction.

Furthermore, the exploration of catalytic hydrogenation of nitroaromatic precursors using novel, recyclable catalysts presents another promising avenue. Research into catalysts that exhibit high activity and selectivity for the reduction of the nitro group without affecting other functional groups on the aromatic ring is crucial. The development of continuous flow processes for these reactions could also enhance safety, efficiency, and scalability.

Synthesis ApproachPotential AdvantagesKey Research Challenges
Biocatalytic/Enzymatic Synthesis High selectivity, mild reaction conditions, reduced waste, use of renewable resources.Enzyme discovery and engineering for specific substrate, optimizing reaction conditions, enzyme stability and reusability.
Green Catalytic Hydrogenation High atom economy, potential for catalyst recycling, suitability for continuous flow processes.Development of highly selective and robust catalysts, catalyst poisoning and deactivation, separation of catalyst from the product.
Photochemical Synthesis Use of light as a clean reagent, potential for novel reaction pathways.Control of regioselectivity, scalability of photochemical reactors, quantum yield optimization.

Exploration of Novel Biological Activities and Therapeutic Targets

The structural motifs present in this compound—an aminophenol core with a methoxy (B1213986) substituent—are found in numerous biologically active molecules. This suggests a high probability that this compound and its derivatives may possess undiscovered pharmacological activities.

A significant future direction is the systematic pharmacological screening of this compound against a wide array of biological targets. High-throughput screening campaigns could unveil activities in areas such as oncology, neurodegenerative diseases, and infectious diseases. For instance, substituted phenols have been investigated for their antiproliferative effects, and it is plausible that this compound could exhibit similar properties.

Moreover, structure-activity relationship (SAR) studies will be instrumental in guiding the design of novel therapeutic agents based on the this compound scaffold. By synthesizing and evaluating a library of derivatives with modifications at the amino, hydroxyl, and methoxy groups, researchers can identify the key structural features responsible for any observed biological activity. This approach has been successfully applied to other methoxyphenol derivatives to enhance their antioxidant and anti-inflammatory properties. The exploration of ortho-aminophenol derivatives as potent antiferroptotic agents further highlights the potential for discovering novel therapeutic applications for this class of compounds acs.org.

Integration of Advanced Computational and Experimental Methodologies

To accelerate the discovery and development process, the integration of advanced computational and experimental techniques is paramount. In silico methods , such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can play a crucial role in predicting the biological activities and potential toxicity of this compound and its derivatives before their synthesis.

Quantum chemical calculations , including Density Functional Theory (DFT), can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound. Such studies can help in understanding reaction mechanisms, predicting physicochemical properties like pKa, and interpreting experimental data. For example, DFT has been used to study the substituent effects on the properties of other phenols, providing a framework for understanding the influence of the amino and methoxy groups in this specific isomer.

On the experimental front, the development of advanced analytical methodologies is crucial for the characterization and quality control of this compound. Hyphenated techniques, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), will be essential for the separation and identification of isomers and impurities, ensuring the purity of the compound for pharmaceutical and other applications. The development of methods for the simultaneous determination of aminophenol isomers is an important aspect of this research nih.govejpmr.com.

MethodologyApplication in this compound ResearchPotential Impact
Molecular Docking Predicting binding affinities to therapeutic targets.Rational drug design, lead optimization.
QSAR Modeling Predicting biological activity and toxicity.Prioritization of compounds for synthesis and testing.
Quantum Chemistry (DFT) Understanding electronic properties and reactivity.Elucidation of reaction mechanisms, prediction of physicochemical properties.
HPLC-MS/GC-MS Isomer separation, impurity profiling, and quantification.Quality control, pharmacokinetic studies.

Environmental Remediation and Detection Technologies

The increasing production and use of aromatic compounds raise concerns about their potential environmental impact. Therefore, a critical area of future research is the investigation of the environmental fate of this compound and the development of effective remediation and detection technologies.

Studies on the microbial and enzymatic degradation of this compound are essential to understand its persistence and transformation in the environment. While the biodegradation of phenol (B47542) and other aminophenols has been studied, the specific pathways for this methoxy-substituted isomer are unknown. Identifying microorganisms and enzymes capable of degrading this compound could lead to the development of bioremediation strategies for contaminated sites. Oxidoreductase enzymes, in particular, have shown promise in the treatment of wastewater containing phenolic compounds creative-enzymes.com.

Furthermore, the development of sensitive and selective detection methods for this compound in environmental matrices is a significant challenge. Electrochemical sensors, based on modified electrodes, have shown promise for the detection of other aminophenol isomers and could be adapted for this specific compound. The ability to differentiate between various aminophenol isomers in environmental samples is a key requirement for accurate monitoring and risk assessment rsc.org.

Translation of Research Findings to Industrial and Pharmaceutical Applications

The ultimate goal of research into this compound is to translate fundamental discoveries into practical applications. This presents a grand challenge that requires interdisciplinary collaboration between chemists, biologists, and engineers.

In the pharmaceutical industry , this compound could serve as a valuable building block for the synthesis of novel active pharmaceutical ingredients (APIs). The aminophenol scaffold is a common feature in many drugs, and the specific substitution pattern of this compound may offer unique advantages in terms of biological activity, selectivity, or pharmacokinetic properties. The growing demand for aminophenols as intermediates in drug manufacturing underscores the potential market for this compound intentmarketresearch.comcognitivemarketresearch.com.

In the materials science and chemical industries , this compound could be utilized as a precursor for the synthesis of dyes, polymers, and other specialty chemicals. Substituted phenols are known to be important starting materials for a variety of materials wisdomlib.org. The development of efficient and scalable synthesis processes will be a critical factor in enabling these industrial applications. Overcoming the challenges associated with the industrial-scale production of fine chemicals, including process optimization, cost reduction, and waste minimization, will be essential for the commercial success of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-3-methoxyphenol with high purity?

  • Methodology :

  • Catalytic hydrogenation : Reduce 3-methoxy-4-nitrophenol using palladium on carbon (Pd/C) under hydrogen atmosphere. Monitor reaction progress via TLC or HPLC .
  • Purification : Recrystallize from ethanol/water mixtures to remove unreacted starting materials. Confirm purity via melting point analysis (literature mp: ~150–160°C) and HPLC (>98% purity) .
  • Alternative route : Direct amination of 3-methoxyphenol using hydroxylamine hydrochloride under acidic conditions, followed by neutralization and extraction.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodology :

  • NMR spectroscopy : Use 1H^1H and 13C^{13}C NMR (DMSO-d6 or CDCl3) to confirm the methoxy (-OCH3), amino (-NH2), and phenolic hydroxyl (-OH) groups. Key peaks: δ ~6.5–7.0 ppm (aromatic protons), δ ~3.8 ppm (methoxy), δ ~4.8 ppm (NH2 exchangeable) .
  • Mass spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular ion peak at m/z 139.15 (C7H9NO2).
  • IR spectroscopy : Identify O-H (3200–3500 cm1^{-1}), N-H (3300–3400 cm1^{-1}), and C-O (1250 cm1^{-1}) stretches.

Q. What solvent systems are suitable for solubility testing of this compound?

  • Methodology :

  • Test solubility in polar solvents (water, ethanol, DMSO) and non-polar solvents (hexane, chloroform) using a gravimetric approach.
  • Optimize for reaction conditions: Ethanol and DMSO are preferred for reactions due to moderate-to-high solubility.

Advanced Research Questions

Q. How can crystallographic data inconsistencies in this compound derivatives be resolved?

  • Methodology :

  • Structure refinement : Use SHELXL for small-molecule refinement to address twinning or disordered methoxy/amino groups .
  • Validation tools : Employ WinGX to cross-validate crystallographic parameters (R-factor, electron density maps) .
  • Comparative analysis : Compare with structurally similar compounds (e.g., 4-methoxyphenol derivatives) to identify systematic errors .

Q. What experimental designs mitigate oxidative degradation of this compound in aqueous solutions?

  • Methodology :

  • Stability studies : Conduct accelerated degradation tests under varying pH (2–12), temperature (25–60°C), and oxygen levels. Monitor via UV-Vis spectroscopy (λmax ~270 nm) and HPLC.
  • Antioxidant additives : Test ascorbic acid (0.1–1.0% w/v) or nitrogen purging to suppress oxidation.

Q. How to design a toxicity profile study for this compound in biological assays?

  • Methodology :

  • In vitro assays : Use MTT assay on human keratinocytes (HaCaT cells) to assess cytotoxicity (IC50). Reference GHS Category 2 skin/eye irritation data from structurally related compounds .
  • Reactive oxygen species (ROS) detection : Apply DCFH-DA fluorescence probe to quantify oxidative stress in cell lines.

Safety and Handling

Q. What are critical safety protocols for handling this compound?

  • Key measures :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles (GHS Category 2A eye irritation) .
  • Ventilation : Use fume hoods to avoid inhalation (GHS H319).
  • Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.